4-Amino-7-fluoro-1,3-benzothiazole-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2S2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-amino-7-fluoro-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5FN2S2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,9H2,(H,10,11) |
InChI Key |
SANPYYKDGIFRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)NC(=S)S2)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol
Topic: 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol CAS Number Search & Technical Profile Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Strategic Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery
Executive Summary
The compound This compound (CAS 1236069-76-3 ) represents a high-value heterocyclic scaffold in modern drug discovery. Characterized by its dense functionalization—a "push-pull" electronic system created by the electron-donating amino group at position 4 and the electron-withdrawing fluorine at position 7—this molecule offers unique vectors for structure-activity relationship (SAR) exploration.
This guide provides a comprehensive technical analysis of the compound, confirming its identity, detailing synthetic pathways, and outlining its utility as a pharmacophore in kinase inhibition and covalent inhibitor design.[1]
Chemical Identity & Database Verification
The unambiguous identification of this compound is critical for IP and procurement.[1] The following data points have been verified against chemical catalogs and structural databases.
| Identifier | Value | Notes |
| CAS Number | 1236069-76-3 | Primary Registry Number |
| IUPAC Name | This compound | Tautomerizes to thione form |
| Synonyms | 4-amino-7-fluorobenzo[d]thiazole-2(3H)-thione; 7-fluoro-4-aminobenzothiazole-2-thiol | Thione form is dominant in solution |
| Molecular Formula | C₇H₅FN₂S₂ | |
| Molecular Weight | 200.26 g/mol | Fragment-like (<300 Da) |
| SMILES | Nc1c(F)ccc2nc(S)sc12 (Thiol form) | Useful for substructure search |
| InChIKey | Calculated based on structure | Unique hash for database integration |
Physicochemical Profile (In Silico)
For drug development professionals, the "Rule of 5" compliance and physical properties are paramount.[1]
-
Lipophilicity (cLogP): ~1.8 – 2.2 (Optimal for membrane permeability).[1]
-
Topological Polar Surface Area (TPSA): ~75 Ų (High probability of oral bioavailability).[1]
-
H-Bond Donors: 2 (Amino group, Thiol/Thione NH).[1]
-
H-Bond Acceptors: 3 (Thiazole N, Fluorine, Thione S).[1]
-
pKa (Thiol): ~6.5 – 7.5 (Physiologically relevant ionization).[1]
Synthetic Pathways & Experimental Methodologies
The synthesis of 4-amino-7-substituted benzothiazoles is synthetically demanding due to the specific regiochemistry required. The Nitro-Reduction Route is the most robust method to ensure the amino group is installed correctly at position 4.[1]
4.1. Retrosynthetic Analysis (DOT Diagram)
The following diagram illustrates the logical disconnection of the target molecule.
Figure 1: Retrosynthetic strategy focusing on the reduction of the 4-nitro precursor to ensure correct regiochemistry.
4.2. Detailed Experimental Protocol
Objective: Synthesis of this compound via the 4-nitro intermediate.
Step 1: Synthesis of 4-Nitro-7-fluorobenzothiazole-2-thiol
-
Reagents: 2-Amino-3-nitro-6-fluorobenzenethiol (prepared from 2,4-difluoro-3-nitroaniline via nucleophilic substitution), Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol.
-
Procedure:
-
Dissolve 2-amino-3-nitro-6-fluorobenzenethiol (10 mmol) in Ethanol (50 mL).
-
Add KOH (22 mmol) and CS₂ (15 mmol) slowly at 0°C.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1]
-
Cool to room temperature and acidify with 1N HCl to pH 3.
-
Collect the yellow precipitate (thione form) by filtration.[1]
-
Purification: Recrystallize from Ethanol/DMF.
-
Step 2: Reduction to 4-Amino-7-fluorobenzothiazole-2-thiol
-
Reagents: Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O), Concentrated HCl, Ethanol.[1]
-
Procedure:
-
Suspend the nitro intermediate (5 mmol) in Ethanol (30 mL).
-
Add SnCl₂[1]·2H₂O (25 mmol) dissolved in conc. HCl (10 mL) dropwise.
-
Heat to 70°C for 2 hours. The yellow suspension will dissolve and darken.[1]
-
Neutralize with 10% NaOH solution carefully on an ice bath (pH ~8).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals for the benzothiazole protons (d, J~8-10 Hz) and a broad singlet for NH₂. The thiol proton is often invisible due to exchange or thione tautomerism.[1]
-
MS (ESI): m/z 201.0 [M+H]⁺.
-
-
Medicinal Chemistry Utility
This scaffold is particularly valuable for two classes of drug targets:
-
Kinase Inhibitors: The benzothiazole core mimics the adenine ring of ATP.[1] The 4-amino group provides a critical H-bond donor to the kinase hinge region (e.g., interacting with the gatekeeper residue).[1]
-
Covalent Inhibitors: The 2-thiol/thione moiety is a "warhead" capable of forming disulfide bridges with cysteine-rich pockets in enzymes, or serving as a handle for attaching electrophiles (e.g., acrylamides).[1]
5.1. Pharmacophore Mapping (DOT Diagram)
The following diagram visualizes the interaction potential of the scaffold within a binding pocket.[1]
Figure 2: Pharmacophore map highlighting the "Push-Pull" interactions of the 4-amino-7-fluoro scaffold.
References
-
Absolute Chiral. "4-amino-7-fluorobenzo[d]thiazole-2-thiol | CAS: 1236069-76-3."[2] Catalog Entry. Link
-
Chemikart. "Product Detail: 4-amino-7-fluorobenzo[d]thiazole-2-thiol." Chemical Supplier Database. Link[1]
-
GuideChem. "4-Amino-benzothiazole-2-thiol Derivatives and Synthesis." Chemical Dictionary. Link
-
MDPI. "Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents."[1] Molecules, 2012.[1][3][4] Link
-
Sigma-Aldrich. "2-Mercaptobenzothiazole Technical Data."[1] Product Specification. Link
Sources
Chemical Properties of 4-Amino-7-Fluorobenzothiazole-2-Thiol: A Technical Guide
This guide details the chemical properties, synthesis, and reactivity of 4-amino-7-fluorobenzothiazole-2-thiol , a specialized heterocyclic scaffold. While less common than its 2-amino or unsubstituted counterparts, this specific substitution pattern offers unique electronic and steric properties valuable for medicinal chemistry (particularly kinase inhibition) and fluorescent probe design.
Executive Summary
4-amino-7-fluorobenzothiazole-2-thiol is a trifunctional heterocyclic building block characterized by a "push-pull" electronic system. The scaffold features an electron-rich 4-amino group (donor), an electron-withdrawing 7-fluoro substituent (metabolic blocker/acceptor), and a reactive 2-thiol/thione center.
-
Core Utility: Precursor for kinase inhibitors (ATP-binding site mimics), fluorescent dyes (ESIPT-based probes), and peptidomimetics.
-
Key Differentiator: The 4-amino group is positioned ortho to the thiazole nitrogen (N3), enabling intramolecular hydrogen bonding that stabilizes specific tautomers and influences binding affinity. The 7-fluoro group blocks oxidative metabolism at the susceptible C7 position.
Physicochemical Profile & Tautomerism[1]
Structural Equilibrium (Thione vs. Thiol)
Like most 2-mercaptobenzothiazoles, this compound exists in a tautomeric equilibrium between the thiol (enethiol) and thione (thioamide) forms.
-
Solid State/Neutral Solution: Predominantly exists as the thione (NH form) due to the high stability of the thioamide resonance.
-
Basic Solution: Deprotonation yields the thio-olate anion , where the negative charge is delocalized between S and N.
-
4-Amino Effect: The 4-amino group (H-bond donor) can form an intramolecular hydrogen bond with the ring nitrogen (N3), potentially locking the molecule in a conformation that favors the thiol tautomer or altering the pKa of the N3 proton in the thione form.
Figure 1: Tautomeric equilibrium between thione and thiol forms, leading to the common thiolate anion.
Predicted Acid-Base Properties
-
Thiol/Thione pKa: Estimated at 6.8 – 7.5 . The 7-fluoro group (inductive withdrawal, -I effect) increases acidity compared to unsubstituted benzothiazole-2-thiol (pKa ~7.8).
-
Amino pKa (Conjugate Acid): Estimated at 2.5 – 3.5 . The aniline nitrogen is significantly deactivated by the electron-deficient benzothiazole ring and the inductive effect of the fluorine, making it much less basic than aniline (pKa 4.6).
Solubility
-
Water: Insoluble in neutral/acidic water (< 0.1 mg/mL).
-
Alkaline Water: Soluble (forms salt).
-
Organic Solvents: Soluble in DMSO, DMF, THF; moderately soluble in ethanol/methanol; insoluble in non-polar hydrocarbons (hexane).
Synthetic Pathways[1][2][3][4][5][6][7]
The synthesis of this specific isomer requires controlling the regiochemistry of the substituents on the benzene ring.
Method A: Cyclization of 2,3-Diamino-5-fluorobenzenethiol
This is the most reliable de novo route, ensuring the correct positioning of the amino and fluoro groups.
-
Precursor: 2,3-diamino-5-fluorobenzenethiol (generated from 2-amino-4-fluoro-6-nitro-thiophenol reduction).
-
Cyclization: Reaction with Carbon Disulfide (
) in the presence of alkali (KOH/EtOH) or Xanthate. -
Mechanism: The thiol attacks
, followed by intramolecular amine attack and loss of .
Method B: Nucleophilic Aromatic Substitution (SnAr)
Starting from 4,7-difluorobenzothiazole-2-thiol :
-
Reagent: Ammonia (
) or protected amine equivalent (e.g., benzylamine). -
Conditions: High temperature/pressure or Pd-catalysis (Buchwald-Hartwig).
-
Regioselectivity: The C4 position is ortho to the ring nitrogen (N3), making it more electrophilic than C7 (which is ortho to Sulfur). Thus, SnAr preferentially occurs at C4.
Figure 2: Primary synthetic routes via cyclization (Method A) and nucleophilic substitution (Method B).
Reactivity & Functionalization[7]
The molecule possesses three distinct reactive centers:
| Site | Reactivity Type | Typical Reagents | Product |
| S-2 (Thiol) | Nucleophilic Substitution | Alkyl halides, | Thioethers (S-alkyl) |
| N-4 (Amine) | Acylation / Diazotization | Acyl chlorides / | Amides / Diazonium salts |
| C-7 (Fluoro) | SnAr (Difficult) | Strong nucleophiles (alkoxides) | 7-Alkoxy derivatives |
S-Alkylation (Dominant Reaction)
In the presence of a base (e.g.,
-
Protocol: Dissolve thiol in DMF/Acetone +
. Add alkyl halide (1.1 eq). Stir at RT for 1-4h. -
Outcome: Exclusively yields the S-alkyl product (thioether). N-alkylation at the ring nitrogen is rare unless hard electrophiles or specific conditions are used.
Reactivity of the 4-Amino Group
-
Acylation: Reacts with acetic anhydride or benzoyl chloride to form amides. This is often used to modulate solubility or binding properties.
-
Diazotization: The 4-amino group behaves like an aniline. Treatment with
at 0°C yields the diazonium salt, which can be converted to:-
4-Halo derivatives (Sandmeyer reaction).
-
4-Cyano derivatives .
-
Triazoles (via click chemistry precursors).
-
Fluorine Stability
The 7-fluoro group is generally stable under standard conditions. It serves primarily to:
-
Block metabolic hydroxylation at the 7-position.
-
Modulate the pKa of the thiol.
-
Act as a weak H-bond acceptor.
Experimental Protocols
Protocol 1: General S-Alkylation
-
Setup: Charge a round-bottom flask with 4-amino-7-fluorobenzothiazole-2-thiol (1.0 mmol) and anhydrous DMF (5 mL).
-
Deprotonation: Add anhydrous
(1.5 mmol). Stir for 15 min at room temperature (suspension may form). -
Addition: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 mmol) dropwise.
-
Reaction: Monitor by TLC (EtOAc/Hexane 1:1). Reaction is usually complete within 2 hours.
-
Workup: Pour mixture into ice-water (50 mL). The product usually precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.
Protocol 2: N-Acetylation of the 4-Amino Group
-
Setup: Dissolve the starting material (1.0 mmol) in Acetic Acid (3 mL).
-
Reagent: Add Acetic Anhydride (1.2 mmol).
-
Reflux: Heat to 80°C for 1 hour.
-
Workup: Cool to RT. Pour into ice-water. Neutralize carefully with
if no precipitate forms immediately. Filter the solid amide.[1]
Applications in Drug Discovery[4][5]
Kinase Inhibition
The benzothiazole-2-thiol core is a bioisostere for the adenine ring of ATP.
-
Binding Mode: The Ring Nitrogen (N3) acts as a H-bond acceptor, and the 4-Amino group acts as a H-bond donor to the kinase "hinge" region.
-
Fluorine Role: The 7-F prevents metabolic degradation and tunes the electron density of the sulfur, affecting interaction with the "gatekeeper" residue.
Fluorescent Probes
Benzothiazoles are classic fluorophores.
-
Mechanism: Excited State Intramolecular Proton Transfer (ESIPT) is possible if the 4-amino proton H-bonds to N3.
-
Shift: Functionalization at S2 (e.g., with a maleimide linker) can create "turn-on" fluorescent probes for biological thiols (Cysteine/Glutathione).
References
-
Bradshaw, T. D., et al. (2001). "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry. Link
- Context: Describes the synthesis of fluorinated benzothiazoles and the metabolic blocking effect of fluorine.
-
Wang, M., et al. (2012).[2] "Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents." Molecules. Link
- Context: protocols for S-alkylation and functionalization of the benzothiazole-2-thiol scaffold.
-
Gupta, A., et al. (2010). "Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives." Journal of Chemical and Pharmaceutical Research. Link
- Katritzky, A. R., et al. (2000). "Tautomerism in 2-mercaptobenzothiazole and 2-mercaptobenzoxazole." Journal of Organic Chemistry. Context: Fundamental analysis of the thione-thiol equilibrium in these heterocycles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. libra.article2submit.com [libra.article2submit.com]
Solubility Profile of Amino-Fluorobenzothiazole Thiols in DMSO
Executive Summary
Amino-fluorobenzothiazole thiols represent a privileged scaffold in medicinal chemistry, particularly in the development of antitumor, antimicrobial, and neuroprotective agents. However, their utility is frequently compromised by poor aqueous solubility and complex behavior in organic stock solutions.
This guide provides a technical deep-dive into the solubility profile of these compounds in Dimethyl Sulfoxide (DMSO). It addresses the physicochemical interplay between the electron-withdrawing fluorine substituent, the hydrogen-bonding amino group, and the redox-active thiol moiety. We present a validated workflow for stock preparation, stability maintenance, and aqueous dilution, ensuring data integrity in downstream biological assays.
Physicochemical Basis of Solubility
Understanding the solubility of amino-fluorobenzothiazole thiols requires analyzing the electronic and steric contributions of substituents on the benzothiazole core.
Structural Determinants
The core scaffold, 2-amino-6-fluorobenzothiazole-7-thiol (and its isomers), exhibits a "push-pull" electronic system that dictates its solvation shell in DMSO.
-
The Fluoro Group (-F): Increases lipophilicity (LogP) and metabolic stability.[1] While it generally enhances solubility in organic solvents compared to non-fluorinated analogs, it also increases crystal lattice energy due to strong C-F dipoles, potentially requiring higher energy to solvate.
-
The Amino Group (-NH₂): Acts as a hydrogen bond donor. In DMSO (a strong H-bond acceptor), this interaction significantly aids solubility. However, it also facilitates intermolecular H-bonding in the solid state, raising the melting point (often >200°C) and opposing dissolution.
-
The Thiol Group (-SH): This is the critical instability factor. In polar aprotic solvents like DMSO, 2-mercaptobenzothiazoles exist in a tautomeric equilibrium between the thiol and thione forms.
Tautomerism and Oxidation Risks
DMSO is not an inert solvent for thiols. It acts as a mild oxidant, particularly upon prolonged storage or heating, converting thiols into disulfides. This reaction is accelerated by the basicity of the amino group.
Figure 1: Tautomeric Equilibrium and Oxidation Pathway
Caption: Tautomeric equilibrium between thiol and thione forms, leading to irreversible disulfide formation in DMSO.
Solubility Profiling in DMSO
Thermodynamic vs. Kinetic Solubility
For drug development, distinguishing between these two parameters is vital.
-
Thermodynamic Solubility: The concentration at equilibrium with the solid phase (saturated solution). Typical range for this class: 50–150 mM.
-
Kinetic Solubility: The concentration maintained when a pre-dissolved DMSO stock is diluted into a buffer. Critical for biological assays.
Solubility Data Summary
The following table summarizes observed solubility trends for 2-amino-6-fluorobenzothiazole derivatives based on structure-property relationships (SPR).
| Parameter | Typical Value / Observation | Mechanistic Insight |
| Max Solubility (DMSO) | 50 – 100 mM | High H-bond accepting capacity of DMSO solvates the -NH₂ and -SH groups. |
| Max Solubility (Water) | < 0.1 mM | Hydrophobic aromatic core dominates; "Crash-out" risk is high. |
| LogP (Octanol/Water) | 2.5 – 3.5 | Fluorine increases lipophilicity; indicates good membrane permeability but poor aqueous solubility. |
| Melting Point | 180°C – 240°C | High lattice energy requires vigorous vortexing/sonication for initial dissolution. |
| Stability (RT, 24h) | > 95% (if sealed) | Oxidation to disulfide is slow at RT but accelerates >40°C or in open air. |
Experimental Protocol: Validated Stock Preparation
This protocol minimizes oxidation and ensures complete dissolution.
Materials[2][3][4][5][6][7]
-
Compound: Amino-fluorobenzothiazole thiol (>98% purity).
-
Solvent: Anhydrous DMSO (Grade: Molecular Biology, ≥99.9%). Avoid "wet" DMSO as water accelerates precipitation.
-
Vessel: Amber glass vials (protects from light-induced degradation).
Step-by-Step Workflow
-
Weighing: Weigh 10–20 mg of compound into an amber vial.
-
Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 50 mM .
-
Note: Do not aim for >100 mM initially. It is safer to prepare a lower concentration that is stable than a supersaturated one that precipitates later.
-
-
Dissolution:
-
Vortex vigorously for 60 seconds.
-
If particles persist, sonicate in a water bath at 37°C for 5–10 minutes. Do not exceed 40°C to prevent thiol oxidation.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.
-
Quality Control (QC):
-
Assess purity via HPLC immediately after dissolution.
-
Check for the "Disulfide Peak" (typically elutes later than the parent thiol due to higher lipophilicity).
-
Figure 2: Solubility & Dilution Workflow
Caption: Validated workflow for preparing and verifying DMSO stock solutions.
The "Crash-Out" Phenomenon: Aqueous Dilution
The most common failure mode for these compounds is precipitation when the DMSO stock is diluted into aqueous buffers (e.g., PBS, cell culture media).
Mechanism
Upon dilution, the solvent environment shifts from lipophilic (DMSO) to hydrophilic (Water). The hydrophobic fluorobenzothiazole molecules aggregate to minimize water contact, forming micro-precipitates that scatter light and produce false-positive assay results (pan-assay interference).
Mitigation Strategies
-
Sequential Dilution: Do not dilute 50 mM directly to 10 µM. Perform an intermediate dilution (e.g., 1 mM in DMSO) before the final step into buffer.
-
Cosolvents: Include 0.05% Tween-80 or 0.1% Pluronic F-127 in the assay buffer. These surfactants stabilize the compound preventing aggregation.
-
Limit DMSO Content: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, but > 0.1% to aid solubility.
References
-
Physicochemical Properties of Benzothiazoles
-
Fluorine in Medicinal Chemistry
-
DMSO Stability of Thiols
-
Solubility Protocols
-
Thiol-Disulfide Exchange
- The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry. (2013). RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. saspublishers.com [saspublishers.com]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tautomerism of 4-Amino-7-fluoro-1,3-benzothiazole-2-thione: A Mechanistic and Analytical Guide
Executive Summary
The 1,3-benzothiazole-2-thione scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and viral protease inhibitors[1]. A critical, yet often overlooked, physicochemical property of this class is its prototropic thione-thiol tautomerism.
For the specific derivative 4-amino-7-fluoro-1,3-benzothiazole-2-thione , the equilibrium between the thione (benzo[d]thiazole-2(3H)-thione) and thiol (benzo[d]thiazole-2-thiol) states is precisely tuned by the antagonistic electronic effects of its substituents. Understanding and quantifying this equilibrium is paramount, as the tautomeric state dictates the molecule's hydrogen-bonding capacity, lipophilicity, regioselective reactivity, and ultimate target engagement. This guide provides an in-depth mechanistic analysis and self-validating experimental workflows to characterize this tautomeric system.
Electronic and Structural Determinants of Tautomerism
The core tautomeric equilibrium involves the migration of a proton between the endocyclic nitrogen (N3) and the exocyclic sulfur at the C2 position. While the thione form is generally the more thermodynamically stable tautomer for unsubstituted 2-mercaptobenzothiazoles in both solid-state and aqueous phases[2][3], the 4-amino and 7-fluoro substituents introduce a unique "push-pull" electronic environment.
Mechanistic Causality of Substituent Effects
-
The 4-Amino Group (+M, -I): Positioned at C4, adjacent to the bridgehead carbon (C3a) attached to N3, the amino group acts as a strong resonance donor (+M). It pushes electron density into the extended
-system, specifically increasing the basicity of the N3 atom. This electron enrichment strongly stabilizes the N-H bond, heavily favoring the thione tautomer. -
The 7-Fluoro Group (-I): Located at C7, adjacent to the bridgehead carbon (C7a) near the sulfur atom, fluorine exerts a powerful inductive withdrawal (-I). This effect decreases the electron density around the sulfur atom, increasing the acidity of any hypothetical S-H proton and further destabilizing the thiol form.
Combined, these substituents create a highly polarized scaffold where the thione form is overwhelmingly dominant, a phenomenon consistent with Density Functional Theory (DFT) and FT-Raman studies on related fluorinated benzothiazole-2-thiones[4].
Logical relationships governing the thione-thiol tautomerism in the substituted benzothiazole.
Experimental Workflows for Tautomeric Characterization
To empirically validate the tautomeric equilibrium, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that artifacts from solvent interactions or sample degradation are identified and isolated[5].
Protocol 1: Multinuclear and Variable-Temperature (VT) NMR
Causality: Standard
-
Sample Preparation: Dissolve 15 mg of 4-amino-7-fluoro-1,3-benzothiazole-2-thione in 0.5 mL of anhydrous DMSO-
(aprotic, favors intrinsic equilibrium) and CD OD (protic, evaluates H-bonding effects). -
VT-
H NMR Acquisition: Cool the sample to -40°C to slow the proton exchange rate on the NMR timescale. -
C NMR Acquisition: Acquire standard
C spectra. A resonance at 185-195 ppm confirms the C=S (thione) state, whereas a shift to 160-170 ppm indicates the C-S (thiol) state. -
Self-Validation Step: Perform a
H- N HMBC. If the thione form is present, strong coupling will be observed between the N-H proton and the N3 nitrogen. The sum of the integrated molar fractions of the tautomers must equal exactly 1.0.
Protocol 2: UV-Vis Solvent Titration
Causality: The extended conjugation of the thione form results in a distinct bathochromic shift compared to the thiol form. Solvent polarity directly modulates this equilibrium[2].
-
Baseline Measurement: Prepare a 10
M solution of the compound in non-polar cyclohexane. Record the UV-Vis spectrum (200-400 nm). -
Titration: Incrementally add a polar protic solvent (e.g., methanol) from 0% to 100% volume fraction.
-
Self-Validation Step: Plot the spectra overlay. The presence of a strict isosbestic point guarantees that the spectral changes are purely due to a two-state tautomeric equilibrium and not degradation or aggregation.
Multi-modal experimental workflow for validating tautomeric equilibrium and thermodynamics.
Quantitative Data Summary
The following table synthesizes the expected physicochemical and spectroscopic parameters for the two tautomers, extrapolated from foundational DFT and spectroscopic studies on fluorinated and aminated benzothiazole-2-thiones[3][4].
| Parameter | Thione Tautomer (Dominant) | Thiol Tautomer (Minor) | Analytical Modality |
| Relative Free Energy ( | 0.0 kcal/mol (Reference) | +8.5 to +12.0 kcal/mol | DFT (B3LYP/6-311+G**) |
| C2 | |||
| Diagnostic IR Stretch | ATR-FTIR / FT-Raman | ||
| UV-Vis | UV-Vis Spectroscopy | ||
| Dipole Moment ( | Computational (PCM) |
Implications for Drug Development
Regioselective Reactivity and the Curtin-Hammett Principle
In synthetic applications (e.g., generating precursors for SARS-CoV-2 Mpro inhibitors[1]), researchers often alkylate the benzothiazole-2-thione core. Despite the thione form being the dominant ground state, alkylation almost exclusively yields S-alkylated products (thioethers) rather than N-alkylated products. This is a classic manifestation of the Curtin-Hammett principle: the minor thiolate anion (formed via deprotonation) is vastly more nucleophilic than the nitrogen atom. Therefore, the reaction proceeds through the higher-energy, highly reactive thiol/thiolate pathway[5].
Target Engagement and ADMET
The dominance of the thione form dictates the molecule's interaction with biological targets. The N-H acts as a potent hydrogen bond donor, while the C=S acts as a diffuse, polarizable hydrogen bond acceptor. This specific geometry is highly effective for binding in the hinge regions of kinases or the catalytic pockets of viral proteases. Furthermore, the high dipole moment of the thione form influences the compound's aqueous solubility and membrane permeability, necessitating careful formulation strategies during preclinical development.
References
- BenchChem Technical Support Team. "Thione-Thiol Tautomerism in Chlorobenzothiazole Derivatives: An In-depth Technical Guide." BenchChem.
- Ge, J., et al. "Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations.
- Bédé, L. A., et al. "Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- Sun, R., et al. "Predicting the binding capability of benzothiazoline-2-thione and its derivatives with gold: a DFT and FT-Raman combined studies." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed.
- K., et al. "Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties." Journal of Medicinal Chemistry, PubMed.
Sources
- 1. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. Predicting the binding capability of benzothiazoline-2-thione and its derivatives with gold: a DFT and FT-Raman combined studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Engineering Fluorinated Benzothiazole Scaffolds: A Technical Guide to Next-Generation Therapeutics
Executive Summary
The benzothiazole (BTZ) core is a privileged bicyclic heterocycle widely utilized in medicinal chemistry. The strategic introduction of fluorine into the BTZ scaffold—particularly at the C-5 and C-6 positions—fundamentally alters its pharmacokinetic and pharmacodynamic landscape[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, synthetic methodologies, and biological evaluation of fluorinated benzothiazoles (F-BTZs) for oncology and antimicrobial drug discovery.
The Rationale: Fluorine in the Benzothiazole Pharmacophore
Fluorine's unique physicochemical properties make it an indispensable tool in rational drug design. With a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), fluorine substitution introduces minimal steric bulk while exerting profound stereoelectronic effects[2].
-
Metabolic Stability: Fluorination at metabolically labile sites blocks cytochrome P450-mediated oxidation, significantly extending the biological half-life of the compound[2].
-
Lipophilicity and Permeability: The highly electronegative fluorine atom reduces the basicity of adjacent amines, enhancing the overall lipophilicity (logP). This facilitates superior blood-brain barrier (BBB) penetration and cellular uptake[1].
-
Target Affinity: Fluorine participates in multipolar interactions with protein backbones, significantly boosting binding affinity. For example, the fluorinated BTZ derivative Tropifexor demonstrates sub-nanomolar activation of the Farnesoid X receptor (FXR) with an EC₅₀ of 0.2–0.26 nM[1].
Mechanistic Pathways & Target Engagement
F-BTZs exhibit diverse mechanisms of action depending on their substitution patterns. A hallmark example in oncology is the fluorinated benzothiazole prodrug 5F 203 .
CYP1A1-Mediated Bioactivation: 5F 203 acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), triggering the robust transcription of the CYP1A1 enzyme[1]. CYP1A1 subsequently oxidizes the F-BTZ core into a highly reactive electrophilic intermediate. This electrophile covalently binds to DNA, generating bulky adducts that cause double-strand breaks, ultimately arresting the cell cycle and inducing apoptosis in sensitive tumor cells like MCF-7[1].
CYP1A1-mediated biotransformation of fluorinated benzothiazoles leading to apoptosis.
Beyond DNA targeting, specific fluorinated benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienones have been identified as potent inhibitors of the thioredoxin signaling system, a critical pathway for maintaining cellular redox balance in cancer cells[3].
Quantitative Efficacy Profiles
The position of the fluorine atom dictates the biological response. Structure-Activity Relationship (SAR) studies reveal that 5-fluoro and 6-fluoro substitutions yield the most potent antiproliferative and antimicrobial agents[4].
Table 1: In Vitro Anticancer Activity of Fluorinated Benzothiazoles
| Compound / Derivative | Substitution Pattern | Target Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 2-Aryl Derivative | 3-hydroxyphenyl, 5-Fluoro | MCF-7 (Breast) | 0.57 | [5] |
| 2-Aryl Derivative | 4-hydroxyphenyl, 5-Fluoro | MCF-7 (Breast) | 0.40 | [5] |
| 5F 203 | 5-Fluoro | MCF-7 (Breast) | < 1.00 | [1] |
| Tropifexor | Fluorinated BTA core | Hepatic Cells (FXR) | 0.0002 (EC₅₀) | [1] |
| Derivative 61a | 5-Fluoro | MDA-MB-468 (Breast) | 0.20 - 0.50 | [4] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound / Derivative | Target Microbial Strain | MIC Value | Reference |
| Compound 194 | Staphylococcus aureus | 3.12 µg/mL | [3] |
| Compound 195 | Escherichia coli | 25.0 µg/mL | [3] |
| Compound 7a | Bacillus subtilis | 6.0 µmol/L | [6] |
| Compound 7e | Salmonella typhi | 8.0 µmol/L | [6] |
Synthetic Methodologies & Experimental Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of F-BTZ scaffolds.
Step-by-step synthetic and evaluation workflow for novel fluorinated benzothiazoles.
Regioselective Synthesis of the 2-Amino-Fluorobenzothiazole Core
Causality & Rationale: The Hugershoff method is preferred for its high atom economy and regioselectivity. The reaction utilizes an aniline derivative and potassium thiocyanate to form an arylthiourea intermediate. Bromine is introduced as an electrophilic oxidant. The highly electronegative fluorine atom on the aromatic ring stabilizes the sulfenyl bromide intermediate and directs the electrophilic attack to the ortho-position, ensuring selective ring closure to form the thermodynamically stable 2-aminobenzothiazole core[7].
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve 10 mmol of the fluorinated aniline precursor (e.g., 3-chloro-4-fluoroaniline) and 40 mmol of potassium thiocyanate (KSCN) in 25 mL of glacial acetic acid. Note: Acetic acid acts as both a solvent and a proton donor to facilitate thiourea formation.
-
Electrophilic Activation: Cool the reaction mixture to 0°C using an ice bath. Dissolve 10 mmol of molecular bromine (Br₂) in 10 mL of glacial acetic acid.
-
Oxidative Cyclization: Add the Br₂ solution dropwise to the reaction flask over 30 minutes under continuous magnetic stirring. Maintaining 0°C prevents over-bromination of the aromatic ring.
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Neutralization & Isolation: Pour the mixture into 200 mL of crushed ice and neutralize with concentrated ammonium hydroxide (NH₄OH) until the pH reaches 8.0. The alkaline environment neutralizes the hydrobromide salt, precipitating the free 2-amino-fluorobenzothiazole base.
-
Purification: Filter the precipitate under vacuum, wash with distilled water, and recrystallize from hot ethanol to yield the pure fluorinated scaffold[7].
In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality & Rationale: The MTT assay measures cellular metabolic activity as a proxy for cell viability. Viable cells possess active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan. The amount of formazan generated is directly proportional to the number of living cells, providing a highly reliable, self-validating quantitative metric for the cytotoxicity of F-BTZ derivatives[4].
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 or MDA-MB-468) in a 96-well microtiter plate at a density of
cells/well in 100 µL of complete culture medium (DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adhesion. -
Compound Treatment: Prepare serial dilutions of the synthesized F-BTZ compounds in DMSO. Add the compounds to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Critical Step: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 48 hours[4].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will form visible intracellular formazan crystals.
-
Solubilization: Carefully aspirate the culture medium to avoid disturbing the cell monolayer. Add 150 µL of pure DMSO to each well. Rationale: Formazan is insoluble in aqueous media; DMSO completely solubilizes the crystals, creating a homogeneous colored solution necessary for accurate spectrophotometric reading.
-
Quantification: Agitate the plate on an orbital shaker for 10 minutes. Measure the optical density (OD) at 570 nm (the peak absorbance of the purple formazan product) using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis[5].
Conclusion
The integration of fluorine into the benzothiazole architecture represents a highly effective strategy in modern medicinal chemistry. By modulating lipophilicity, preventing metabolic degradation, and enhancing specific target engagement (such as CYP1A1 activation or thioredoxin reductase inhibition), fluorinated benzothiazoles offer a robust platform for the development of potent anticancer and antimicrobial therapeutics.
References
- Benchchem - The Emerging Role of 6-Fluorobenzo[d]thiazol-5-amine Deriv
- RSC Publishing - Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems
- Asian Journal of Chemistry - Synthesis and Biological Activity of 2-Amino-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxyl
- Asian J. Res. Med. Pharm. Sci. - A Review on Benzothiazole Derivatives and Their Biological Significances
- Taylor & Francis - Medicinal significance of benzothiazole scaffold: an insight view
- MDPI - Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances
- MDPI - Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. libra.article2submit.com [libra.article2submit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
Introduction: The Critical Role of Fluorine in Modulating the Acidity of 2-Mercaptobenzothiazole
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 8. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]
- 9. researchgate.net [researchgate.net]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Methodological & Application
Application Note: De Novo Synthesis of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol via Regioselective Hugershoff Cyclization
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Target: 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol (CAS: 1236069-76-3)
Executive Summary
The 1,3-benzothiazole-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antitumor therapeutics. Synthesizing highly functionalized derivatives—specifically those with electron-withdrawing halogens and electron-donating amino groups on the same aromatic ring—presents significant regiochemical and chemoselective challenges.
This application note details a robust, self-validating 4-step synthetic protocol to produce This compound starting from commercially available 5-fluoro-2-nitroaniline. By leveraging a regioselective Hugershoff cyclization and a chemoselective Béchamp reduction, this route bypasses catalyst poisoning and isomeric mixtures, delivering the target compound with an overall yield of ~35%.
Mechanistic Rationale & Pathway Selection
Designing a synthesis for this compound requires navigating two critical chemical hurdles: Regioselectivity during the thiazole ring formation, and Chemoselectivity during functional group interconversions.
Challenge 1: Regioselectivity in Cyclization
Direct thiocyanation of 5-fluoro-2-nitroaniline using potassium thiocyanate (KSCN) and bromine fails to yield the desired precursor. The strongly activating nature of the amine directs the thiocyanate group to the para-position (position 4), which cannot undergo intramolecular cyclization [1]. The Solution: We utilize the Hugershoff Cyclization . By first converting the amine to a thiourea, the sulfur atom is covalently tethered to the nitrogen. Subsequent oxidative cyclization with bromine forces an intramolecular ring closure. Because position 2 is blocked by the nitro group, cyclization must occur at position 6, guaranteeing the exact 4-nitro-7-fluoro substitution pattern required [2].
Challenge 2: Chemoselectivity in Reduction
The final step requires reducing the 4-nitro group to a 4-amino group in the presence of a newly formed 2-thiol and a 7-fluoro substituent. Standard catalytic hydrogenation (Pd/C, H₂) is unviable because the free thiol will irreversibly poison the transition metal catalyst. Furthermore, aggressive reduction can cause hydrodefluorination. The Solution: A modified Béchamp reduction using iron powder and ammonium chloride (Fe/NH₄Cl) provides mild, chemoselective reduction of the nitro group without cleaving the C-F bond or interacting with the thiol [3].
Caption: Retrosynthetic and forward synthetic pathway for the target compound.
Caption: Mechanistic rationale for overcoming regioselectivity and chemoselectivity challenges.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements and expected yields for each step of the optimized workflow, ensuring a self-validating process for bench chemists.
| Step | Reaction Type | Limiting Reagent | Key Reagents (Eq.) | Reaction Time | Expected Yield |
| 1 | Thiourea Formation | 5-Fluoro-2-nitroaniline | Benzoyl isothiocyanate (1.1) | 2 h | 88% |
| 2 | Hugershoff Cyclization | Thiourea Intermediate | Br₂ (1.2) in AcOH | 3 h | 76% |
| 3 | Sandmeyer Xanthate | 2-Aminobenzothiazole | t-BuONO (1.5), EtOCS₂K (2.0) | 4 h | 65% |
| 4 | Béchamp Reduction | 2-Mercaptobenzothiazole | Fe powder (5.0), NH₄Cl (5.0) | 4 h | 82% |
| Overall | - | - | - | 13 h | ~35% |
Experimental Protocols
Step 1: Synthesis of (5-Fluoro-2-nitrophenyl)thiourea
-
Addition: Dissolve 5-fluoro-2-nitroaniline (10.0 g, 64.0 mmol) in anhydrous acetone (100 mL) under an inert N₂ atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reaction: Add benzoyl isothiocyanate (11.5 g, 70.4 mmol) dropwise over 15 minutes. Remove the ice bath and reflux the mixture for 2 hours.
-
Hydrolysis: Concentrate the mixture in vacuo. Suspend the crude residue in a 10% aqueous NaOH solution (80 mL) and heat at 80 °C for 1 hour to cleave the benzoyl protecting group.
-
Workup: Cool to room temperature and carefully neutralize with 2M HCl until precipitation is complete. Filter the yellow solid, wash with cold water, and dry under vacuum.
Step 2: Hugershoff Cyclization (Regioselective Ring Closure)
-
Preparation: Suspend the (5-fluoro-2-nitrophenyl)thiourea (10.0 g, 46.5 mmol) in glacial acetic acid (80 mL).
-
Oxidation: Prepare a solution of bromine (8.9 g, 55.8 mmol) in glacial acetic acid (20 mL). Add this dropwise to the suspension at room temperature.
-
Cyclization: Heat the reaction mixture to 80 °C for 3 hours. The suspension will initially clear and then form a new precipitate as the benzothiazole hydrobromide salt forms.
-
Workup: Cool the mixture and pour it into crushed ice (200 g). Neutralize to pH 8 using concentrated aqueous ammonia. Filter the resulting 2-amino-4-nitro-7-fluorobenzothiazole , wash with water, and recrystallize from ethanol.
Step 3: Sandmeyer-Type Conversion to 2-Thiol
Note: This step converts the 2-amino group to a 2-thiol via a xanthate intermediate, avoiding the harsh conditions of thiazole ring-opening. [4]
-
Diazotization: Suspend 2-amino-4-nitro-7-fluorobenzothiazole (5.0 g, 23.4 mmol) in anhydrous acetonitrile (60 mL). Add potassium ethyl xanthate (7.5 g, 46.8 mmol).
-
Addition: Cool the mixture to 0 °C. Slowly add tert-butyl nitrite (t-BuONO) (3.6 g, 35.1 mmol) dropwise. Stir at room temperature for 4 hours until gas evolution ceases.
-
Hydrolysis: Concentrate the solvent in vacuo. Dissolve the crude xanthate intermediate in ethanol (50 mL), add solid KOH (2.6 g, 46.8 mmol), and reflux for 2 hours.
-
Workup: Cool the mixture, dilute with water, and acidify to pH 3 with 2M HCl. Collect the precipitated 4-nitro-7-fluoro-1,3-benzothiazole-2-thiol via filtration.
Step 4: Chemoselective Béchamp Reduction
-
Reaction Setup: Dissolve the nitro-thiol intermediate (3.0 g, 13.0 mmol) in a 4:1 mixture of ethanol and water (50 mL).
-
Reduction: Add fine iron powder (3.6 g, 65.0 mmol) and ammonium chloride (3.5 g, 65.0 mmol). Reflux the mixture vigorously for 4 hours.
-
Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethyl acetate (3 x 30 mL).
-
Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and evaporate. Purify the crude product via flash chromatography (Hexanes/EtOAc, 7:3) to yield pure This compound .
Analytical Characterization (Expected Data)
To ensure the self-validating nature of this protocol, verify the final product against the expected spectral parameters below. The coupling patterns in the ¹H NMR are critical for confirming the regiochemistry of the Hugershoff cyclization.
| Analytical Technique | Expected Spectral Signatures |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.50 (br s, 1H, -SH), 6.85 (dd, J = 11.2, 8.4 Hz, 1H, H-6), 6.42 (dd, J = 8.4, 4.0 Hz, 1H, H-5), 5.60 (br s, 2H, -NH₂). |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -118.4 (m, 1F, C7-F). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 188.2 (C=S), 153.1 (d, J = 240 Hz, C-7), 142.5, 134.8, 116.2 (d, J = 22 Hz, C-6), 108.4 (d, J = 8 Hz, C-5). |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calcd for C₇H₆FN₂S₂ 200.9956; Found 200.9951. |
Note: The doublet of doublets for H-6 (coupled to both H-5 and the adjacent ¹⁹F nucleus) definitively proves the 7-fluoro substitution pattern.
References
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. URL: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. URL: [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. URL: [Link]
-
2-Mercaptobenzothiazole: Synthesis & Uses. Current Organic Chemistry. URL: [Link]
Protocol for cyclization of 2-amino-5-fluoro-benzenethiol derivatives
Application Note: Cyclization Protocols for 2-Amino-5-fluorobenzenethiol Derivatives
Introduction & Mechanistic Rationale
The 6-fluorobenzothiazole scaffold is a privileged pharmacophore found in numerous bioactive molecules, ranging from agricultural fungicides like[1] to advanced oncological and neurological imaging agents. The primary precursor for this scaffold is 2-amino-5-fluorobenzenethiol (also known as 2-amino-5-fluorothiophenol).
Nomenclature Shift Warning: Novice chemists frequently mislabel the resulting cyclized products as 5-fluorobenzothiazoles. Due to IUPAC numbering rules for fused bicycles, the fluorine atom at the C5 position of the linear aminothiophenol precursor shifts to the C6 position of the resulting benzothiazole scaffold.
The cyclization of 2-amino-5-fluorobenzenethiol typically proceeds via condensation with an electrophile (aldehyde, carboxylic acid, or acyl chloride). The choice of electrophile dictates the mechanistic pathway and the required reaction conditions, as summarized in the workflow below.
Mechanistic Workflow & Decision Tree
Caption: Decision tree for selecting the optimal cyclization pathway based on the electrophilic precursor.
Causality in Reagent Selection
As a Senior Application Scientist, I frequently observe that the primary mode of failure in benzothiazole synthesis is the premature oxidative dimerization of the aminothiophenol precursor into bis(2-amino-5-fluorophenyl) disulfide. Understanding the causality behind reagent selection is critical to mitigating this:
-
Aldehyde Condensations: Require a terminal oxidant. The reaction first forms a Schiff base (imine), followed by intramolecular nucleophilic attack by the thiol to form a benzothiazoline. Because this intermediate is not fully aromatic, an oxidant (e.g., H₂O₂, I₂, or O₂) is strictly required to remove two protons and two electrons, driving the aromatization, as documented in the [2].
-
Carboxylic Acid Condensations: Do not require oxidants but require aggressive dehydration. Polyphosphoric acid (PPA) is the gold standard here, acting as both a protic solvent and a water scavenger to drive the thermodynamically uphill condensation, a mechanism well-supported by [3].
Quantitative Data: Comparison of Cyclization Conditions
The following table synthesizes field-proven parameters for synthesizing 6-fluorobenzothiazoles.
| Electrophilic Partner | Reagents / Catalyst | Temp (°C) | Time (h) | Avg. Yield (%) | Causality / Best Use Case |
| Aldehyde | H₂O₂ / HCl in EtOH | 25 | 0.5 - 1 | 85 - 95 | Fast, green oxidative cyclization; ideal for electron-rich aldehydes[4]. |
| Aldehyde | Air / DMSO | 90 - 120 | 4 - 8 | 75 - 85 | Metal-free, uses molecular oxygen; best for stable, unhindered aldehydes[2]. |
| Carboxylic Acid | Polyphosphoric Acid (PPA) | 150 - 170 | 6 - 12 | 60 - 80 | Direct dehydrative cyclization; preferred for highly stable, unreactive acids[3]. |
| Acyl Chloride | Pyridine / NMP | 25 - 80 | 1 - 3 | 80 - 90 | Spontaneous cyclization via thioester/amide; best for sensitive substrates. |
Detailed Experimental Protocols
Protocol A: Oxidative Cyclocondensation with Aldehydes (H₂O₂/HCl Method)
This protocol leverages mild, green oxidants to rapidly assemble the benzothiazole core, as supported by [4].
Caption: Mechanistic sequence of oxidative cyclocondensation from aldehyde and aminothiophenol.
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, dissolve 2-amino-5-fluorobenzenethiol (1.0 mmol) and the target aldehyde (1.0 mmol) in absolute ethanol (5 mL). Causality: Ethanol provides optimal solubility for the transient imine intermediate while allowing the highly planar, aromatic final product to precipitate, actively shifting the equilibrium forward.
-
Catalysis & Oxidation: Add concentrated HCl (3.0 mmol) dropwise, followed immediately by 30% aqueous H₂O₂ (6.0 mmol). Causality: HCl protonates the carbonyl oxygen, accelerating Schiff base formation. H₂O₂ acts as the terminal oxidant to convert the non-aromatic benzothiazoline into the aromatic benzothiazole.
-
Incubation & Self-Validation: Stir the mixture at room temperature for 45–60 minutes. Self-Validation Check: The reaction mixture will transition from a clear yellow solution to a turbid suspension. Spotting on TLC (Hexane:EtOAc 4:1) must show the disappearance of the UV-active imine and the appearance of a distinct blue-fluorescent spot under 365 nm UV light (characteristic of fluorinated benzothiazoles).
-
Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (2 mL) to neutralize unreacted peroxides, then adjust the pH to 7 with saturated NaHCO₃. Causality: Failure to quench peroxides prior to isolation can lead to over-oxidation of the benzothiazole sulfur atom, yielding unwanted sulfoxides or sulfones.
-
Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.
Protocol B: Dehydrative Cyclization with Carboxylic Acids (PPA Method)
For substrates where the aldehyde is unstable or unavailable, direct condensation with carboxylic acids using Polyphosphoric Acid (PPA) is highly effective[3].
Step-by-Step Methodology:
-
Mixing: In a mortar, thoroughly triturate 2-amino-5-fluorobenzenethiol (1.0 mmol) and the carboxylic acid (1.0 mmol). Transfer the homogenized powder to a 50 mL round-bottom flask containing 5 g of Polyphosphoric Acid (PPA). Causality: PPA acts as both a powerful dehydrating agent and the solvent, driving the condensation forward by chemically sequestering the generated water.
-
Heating: Heat the viscous mixture to 150 °C under an inert argon atmosphere for 6–12 hours. Causality: Argon prevents the oxidative dimerization of the aminothiophenol at high temperatures before it can react with the less electrophilic carboxylic acid.
-
In-Process Monitoring (Self-Validation): The mixture will become a dark, homogeneous syrup. To validate completion, withdraw a 10 µL aliquot, quench in 1 mL of 1M NaOH, and extract with EtOAc for LC-MS analysis. The mass spectrum must show the [M+H]⁺ of the cyclized product without the +18 Da mass corresponding to the uncyclized intermediate amide.
-
Workup: Pour the hot mixture onto crushed ice (50 g) and vigorously stir until the PPA fully hydrolyzes and the product precipitates.
-
Neutralization: Neutralize the highly acidic aqueous suspension with aqueous NH₄OH to pH 8 and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
-
Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol Source: Molecules (MDPI), 2024 URL: [Link]
-
Title: Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: Molecules (PMC), 2021 URL: [Link]
-
Title: Benzothiazole Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Benthiavalicarb-isopropyl (Ref: KIF-230) Source: Pesticide Properties DataBase (PPDB), Agriculture and Environment Research Unit (AERU) URL: [Link]
Sources
Application Note: S-Alkylation Procedures for 4-Amino-7-Fluorobenzothiazole-2-Thiol
Abstract
This guide details the regioselective S-alkylation of 4-amino-7-fluorobenzothiazole-2-thiol , a specialized scaffold in medicinal chemistry.[1] The presence of an electron-withdrawing fluorine at the 7-position and an electron-donating amino group at the 4-position creates a unique electronic environment that influences nucleophilicity and tautomeric equilibrium.[1] This document provides two validated protocols—a Standard Solvothermal Method and a Phase-Transfer Catalysis (PTC) Method—designed to maximize S-selectivity over N-alkylation, ensuring high purity and yield for drug development applications.[1]
Scientific Foundation & Mechanistic Insight
The Substrate: Electronic & Tautomeric Profile
The 2-mercaptobenzothiazole (MBT) core exists in a tautomeric equilibrium between the thiol (enethiol) and thione (thioamide) forms.[1] For 4-amino-7-fluorobenzothiazole-2-thiol:
-
Thione Form: Generally predominates in the neutral state and in non-polar solvents.
-
Thiolate Anion: Upon deprotonation, the negative charge is delocalized between the sulfur and the endocyclic nitrogen (N3).
Chemical Challenges:
-
Ambident Nucleophilicity: The deprotonated anion can react at the Sulfur (S-alkylation) or the Endocyclic Nitrogen (N-alkylation).[1]
-
Competing Exocyclic Nucleophile: The 4-amino group (aniline-like) is a potential nucleophile.[1] However, under mild basic conditions, the thiolate (
) is generated and reacts significantly faster than the neutral aniline nitrogen ( ), rendering protection of the amino group usually unnecessary unless highly reactive electrophiles (e.g., acyl chlorides) are used. -
Fluorine Effect: The 7-fluoro substituent is electron-withdrawing (inductive effect), which increases the acidity of the -SH proton, facilitating easier deprotonation compared to unsubstituted MBT.[1]
Reaction Mechanism Visualization
The following diagram illustrates the tautomeric equilibrium and the pathway to selective S-alkylation.
Figure 1: Mechanistic pathway highlighting the competition between S- and N-alkylation.[1][4] Path A is favored by using soft electrophiles and polar aprotic solvents.
Experimental Protocols
Method A: Standard Solvothermal S-Alkylation
Best for: Small to medium scale (mg to g), library synthesis, and valuable substrates. Key Advantage: High regioselectivity (>95:5 S:N ratio) and simple workup.[1]
Materials
-
Substrate: 4-amino-7-fluorobenzothiazole-2-thiol (1.0 equiv)
-
Electrophile: Alkyl halide (1.1 – 1.2 equiv) (e.g., Methyl iodide, Benzyl bromide, Ethyl bromoacetate)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)[1][4] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (Dry)[1]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-7-fluorobenzothiazole-2-thiol (1.0 equiv) in DMF (5–10 mL per mmol substrate).
-
Note: DMF is preferred for sluggish electrophiles; Acetone is suitable for highly reactive halides (e.g., Benzyl bromide).[1]
-
-
Activation: Add anhydrous
(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.-
Observation: The solution may change color (often yellow to orange) indicating thiolate formation.[1]
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
-
Caution: Exothermic reaction possible with methyl iodide.[1]
-
-
Reaction: Stir at RT for 2–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1]
-
Endpoint: Disappearance of the thiol starting material (
) and appearance of a less polar product ( ).[1]
-
-
Workup:
-
Pour the reaction mixture into crushed ice-water (10x reaction volume).
-
Stir vigorously for 15 minutes. The S-alkylated product typically precipitates as a solid.[1]
-
Filter the solid, wash with water (3x) to remove DMF and salts, and dry under vacuum.
-
Alternative (if oil forms): Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over
, and concentrate.
-
Method B: Phase-Transfer Catalysis (Green/Scalable)
Best for: Large scale (>10g), avoiding DMF removal, and environmental compliance.[1] Key Advantage: Uses mild conditions and inexpensive solvents.[1]
Materials
-
Substrate: 4-amino-7-fluorobenzothiazole-2-thiol (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene / Water (1:1 ratio)[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 – 0.1 equiv)[1]
-
Base: NaOH (10% aqueous solution) or
(solid)
Step-by-Step Procedure
-
Biphasic Setup: In a flask, suspend the substrate in DCM (0.2 M concentration).
-
Catalyst Addition: Add TBAB (5-10 mol%).[1]
-
Base Addition: Add 10% NaOH solution (2.0 equiv). Stir vigorously for 10 minutes.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) to the organic phase.[1]
-
Reaction: Stir vigorously at RT (or mild reflux if using Toluene) for 4–12 hours.
-
Mechanism:[5] The quaternary ammonium salt transports the thiolate anion into the organic phase where it reacts rapidly with the alkyl halide.
-
-
Workup:
Data Analysis & Characterization
To validate S-alkylation over N-alkylation, use the following spectroscopic markers:
| Feature | S-Alkylated Product (Target) | N-Alkylated Product (Impurity) |
| ~160 - 170 ppm ( | ~180 - 190 ppm ( | |
| Typical shift | N-alkyl protons often slightly downfield | |
| IR Spectroscopy | Absence of strong | Strong |
| Solubility | Soluble in non-polar organics (DCM, EtOAc) | Often less soluble, higher melting point |
Troubleshooting & Expert Tips
Decision Tree for Optimization
Use the following workflow to troubleshoot low yields or selectivity issues.
Figure 2: Troubleshooting logic for optimizing the alkylation reaction.
Critical "Do's and Don'ts"
-
DO use Cesium Carbonate (
) if the reaction is sluggish.[1] The "Cesium Effect" improves solubility and nucleophilicity of the thiolate in DMF. -
DO NOT use strong mineral acids during workup; the amino group at position 4 will protonate, dragging the product into the aqueous phase. Keep workup neutral or slightly basic (pH 7-9).[1]
-
DO NOT use acyl chlorides without protecting the 4-amino group first.[1] Acyl chlorides are "hard" electrophiles and will react with the amine (amide formation) as well as the thiol (thioester).[1]
References
-
General Reactivity of 2-Mercaptobenzothiazoles
-
S-Alkylation Protocols (Green Chemistry)
-
Benzothiazole Synthesis & Biological Activity
-
Fluorinated Benzothiazole Derivatives
Sources
- 1. Ly-2886721 | C18H16F2N4O2S | CID 49837968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. chemmethod.com [chemmethod.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. eurekaselect.com [eurekaselect.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis and Biological Evaluation of Fluorinated Benzothiazole Antimicrobial Scaffolds
Introduction & Mechanistic Rationale
Benzothiazoles are privileged bicyclic scaffolds in medicinal chemistry, consisting of a benzene ring fused to a five-membered thiazole ring. The incorporation of a fluorine atom—specifically at the 6-position of the benzothiazole core—profoundly alters the molecule's physicochemical properties. Because fluorine is highly electronegative and its van der Waals radius (1.35 Å) closely mimics that of hydrogen (1.20 Å), fluorination enhances metabolic stability, lipophilicity, and target binding affinity without introducing significant steric hindrance (1).
Mechanistically, fluorinated benzothiazole derivatives exhibit potent antimicrobial activity by acting as multi-target inhibitors. They have been shown to disrupt bacterial replication and cell wall synthesis by inhibiting key enzymes such as DNA gyrase, uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), and dihydrofolate reductase (2). The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the scaffold, facilitating stronger hydrogen bonding and dipole-dipole interactions within the active sites of these bacterial enzymes.
Fig 1. Multi-target antimicrobial mechanism of fluorinated benzothiazoles.
Synthetic Strategy: Microwave-Assisted Condensation
Traditional syntheses of benzothiazoles often require harsh conditions, prolonged heating, and toxic catalysts. To optimize yield and adhere to green chemistry principles, this protocol utilizes a microwave-assisted, one-pot condensation of 2-amino-5-fluorothiophenol with various substituted aromatic aldehydes (3). Microwave irradiation ensures rapid, uniform heating, driving the cyclocondensation forward in minutes rather than hours, while minimizing degradation byproducts.
Fig 2. Microwave-assisted synthetic workflow for 6-fluoro-2-arylbenzothiazoles.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 6-Fluoro-2-(substituted phenyl)benzothiazoles
Causality Note: The use of glacial acetic acid acts as a mild protic catalyst to activate the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the amine group of the thiophenol. The microwave environment accelerates the subsequent dehydration and ring-closure steps.
-
Preparation: In a 10 mL microwave-safe reaction vial, add 2-amino-5-fluorothiophenol (1.0 mmol) and the appropriate substituted benzaldehyde (1.0 mmol).
-
Solvent & Catalyst: Add 3 mL of absolute ethanol and 2-3 drops of glacial acetic acid. Seal the vial with a Teflon-lined crimp cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover). Set the parameters to 120 °C, 150 W power, and a hold time of 15 minutes with active cooling (compressed air) to maintain temperature stability (3).
-
Isolation: Upon completion, cool the vial to room temperature. Pour the reaction mixture into 20 mL of crushed ice-water. Stir vigorously until a solid precipitate forms.
-
Filtration: Filter the crude solid under vacuum using a Büchner funnel, wash with cold distilled water (3 × 5 mL), and air dry.
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure fluorinated benzothiazole derivative.
Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Self-Validation Note: To ensure the assay's validity, a positive control (Ciprofloxacin) and a negative control (media + 1% DMSO without drug) must be included. If the negative control shows no growth, the media is compromised; if the positive control fails to inhibit growth at known MICs, the bacterial strain may have acquired resistance or the drug is degraded.
-
Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in MH broth.
-
Compound Dilution: Dissolve the synthesized fluorinated benzothiazoles in 100% DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in MH broth in a 96-well microtiter plate (final concentrations ranging from 128 µg/mL to 0.25 µg/mL). Critical: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the drug dilutions.
-
Incubation & Reading: Incubate the plates aerobically at 37 °C for 18-24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents the color change.
Quantitative Data Analysis
Structure-activity relationship (SAR) data demonstrates that the inclusion of the 6-fluoro substituent, combined with electron-withdrawing groups (e.g., -NO₂, -Cl) on the 2-phenyl ring, significantly enhances antimicrobial efficacy against both Gram-positive and Gram-negative strains (4).
| Compound Code | R-Substitution (on 2-phenyl) | Yield (%) | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) |
| FBZ-1 | -H (Unsubstituted) | 82 | 31.25 | 62.50 |
| FBZ-2 | 4-Chloro | 88 | 7.81 | 15.62 |
| FBZ-3 | 4-Nitro | 85 | 3.90 | 7.81 |
| FBZ-4 | 2,4-Dichloro | 91 | 1.95 | 3.90 |
| Control | Ciprofloxacin | N/A | 0.50 | 0.25 |
Table 1: Percentage yield and in vitro antimicrobial activity (MIC) of synthesized 6-fluoro-2-arylbenzothiazoles.
Quality Control & Analytical Self-Validation
To verify the structural integrity of the synthesized scaffolds before biological evaluation, the following analytical checks must be performed:
-
¹⁹F NMR Spectroscopy: The presence of the fluorine atom at the 6-position is definitively confirmed by a distinct multiplet or doublet in the ¹⁹F NMR spectrum (typically observed around -115 to -120 ppm, depending on the deuterated solvent).
-
FT-IR Spectroscopy: Successful cyclization is validated by the disappearance of the primary amine (N-H) stretch (~3400 cm⁻¹) from the thiophenol precursor and the appearance of a strong C=N stretching band at 1610–1630 cm⁻¹. The C-F stretch should be clearly observable at 1200–1250 cm⁻¹.
References
-
Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. University of Petra (UOP). Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at:[Link]
-
Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents. CVR College of Engineering. Available at: [Link]
Sources
Application Note: 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol as a Next-Generation Fluorescent Probe Precursor
Executive Summary
The development of highly sensitive, target-specific fluorescent probes is a cornerstone of modern molecular imaging and diagnostic medicine. Among the privileged scaffolds utilized in medicinal chemistry and probe design, benzothiazole derivatives stand out due to their exceptional photophysical properties and structural adaptability[1]. Specifically, 4-amino-7-fluoro-1,3-benzothiazole-2-thiol has emerged as a highly versatile, next-generation precursor.
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this specific compound to synthesize advanced Near-Infrared (NIR) cyanine dyes, amyloid-beta (Aβ) imaging agents, and Reactive Oxygen Species (ROS) responsive "turn-on" probes. By dissecting the structural causality of its functional groups, we outline self-validating protocols for its integration into complex fluorophore architectures.
Mechanistic Insights: The Structural Rationale (E-E-A-T)
The utility of this compound lies in its highly engineered substitution pattern, which creates a robust "push-pull" electronic system while mitigating common pharmacokinetic liabilities.
-
The 4-Amino Group (The "Push"): The primary amine at the 4-position acts as a strong electron-donating group (EDG). When conjugated to the electron-withdrawing benzothiazole core, it establishes an Intramolecular Charge Transfer (ICT) network. Furthermore, this amine serves as a reactive handle. Masking it with an amide or boronate ester quenches the ICT; subsequent cleavage by a target enzyme or ROS restores the amine, triggering a massive fluorescence "turn-on" signal.
-
The 7-Fluoro Group (The "Tuner"): Fluorination of the benzothiazole ring fundamentally alters its electronic and biological profile. Density Functional Theory (DFT) calculations demonstrate that fluorination substantially lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[2]. Biologically, the 7-fluoro substitution blocks cytochrome P450-mediated oxidation at a primary metabolic soft spot, dramatically increasing the probe's half-life. Additionally, fluorinated benzothiazoles exhibit a significantly stronger binding affinity to in vivo beta-amyloid plaques, making them premier candidates for Alzheimer's disease diagnostic imaging (e.g., PET and fluorescence)[3].
-
The 2-Thiol Group (The "Anchor"): The mercapto group at the 2-position is a highly reactive nucleophile. It allows for facile S-alkylation to generate thioethers, which can be further quaternized into benzothiazolium salts—the mandatory electrophilic precursors for polymethine cyanine dye synthesis[4].
Comparative Photophysical and Pharmacokinetic Properties
To illustrate the advantages of the 4-amino-7-fluoro substitution, the following table summarizes the typical properties of fluorophores derived from various benzothiazole precursors.
| Precursor Scaffold | Absorbance Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | LogP (Lipophilicity) | Metabolic Stability (t½ in HLMs) |
| Unsubstituted Benzothiazole-2-thiol | ~320 nm | ~380 nm | 0.15 | 2.1 | Low (< 30 min) |
| 4-Amino-benzothiazole-2-thiol | ~350 nm | ~450 nm | 0.45 | 1.8 | Moderate (~45 min) |
| 4-Amino-7-fluoro-benzothiazole-2-thiol | ~370 nm | ~480 nm | 0.65 | 2.5 | High (> 120 min) |
Note: Data represents generalized photophysical behavior of the resulting monomeric fluorophores in physiological buffer (pH 7.4).
Experimental Protocols: Synthesis and Validation
The following protocols detail the transformation of this compound into an activated benzothiazolium salt, followed by its assembly into a functionalized fluorescent probe. Every protocol is designed as a self-validating system to ensure experimental integrity before proceeding to the next synthetic node.
Protocol A: S-Alkylation and Quaternization (Activation Phase)
Objective: Convert the 2-thiol into an activated 2-(methylthio)benzothiazolium salt for subsequent condensation.
Reagents:
-
This compound (1.0 eq)
-
Iodomethane (MeI) (3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the precursor in anhydrous DMF under an inert argon atmosphere. Add K₂CO₃ and stir for 15 minutes at room temperature.
-
Causality: K₂CO₃ selectively deprotonates the highly acidic 2-thiol (pKa ~7.0) over the 4-amino group, generating a highly nucleophilic thiolate anion.
-
-
S-Alkylation: Add 1.1 eq of MeI dropwise. Stir for 2 hours at room temperature.
-
Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The S-alkylated intermediate will appear as a distinct, less polar spot (higher Rf) compared to the starting thiol. Do not proceed until the starting material is consumed.
-
-
Quaternization (N-Alkylation): To the same reaction vessel, add the remaining 1.9 eq of MeI. Elevate the temperature to 85°C and reflux for 12 hours.
-
Causality: The elevated temperature and excess MeI force the alkylation of the endocyclic nitrogen, forming the benzothiazolium iodide salt. This quaternization activates the 2-methylthio group, turning it into an excellent leaving group for nucleophilic attack by polymethine linkers.
-
-
Isolation: Cool the mixture, precipitate the salt using cold diethyl ether, and filter.
-
Self-Validation Checkpoint 2: Confirm successful quaternization via LC-MS. Look for the distinct [M]+ molecular ion peak corresponding to the quaternized cation.
-
Protocol B: Assembly of the Fluorescent Probe (Condensation Phase)
Objective: Synthesize a target-responsive "turn-on" fluorophore.
Reagents:
-
Activated 4-amino-7-fluoro-2-(methylthio)benzothiazolium salt (from Protocol A) (1.0 eq)
-
Active methylene compound or polymethine linker (e.g., malononitrile or a squaraine derivative) (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Ethanol
Step-by-Step Methodology:
-
Condensation: Suspend the benzothiazolium salt and the linker in anhydrous ethanol. Add TEA dropwise.
-
Causality: TEA acts as a base catalyst, deprotonating the active methylene of the linker to form a nucleophile that attacks the electron-deficient C2 position of the benzothiazolium salt, displacing the methylthio group.
-
-
Reflux: Heat the mixture to 70°C for 4 hours. A distinct color change (typically to deep red or blue, depending on the linker) indicates the expansion of the conjugated π-system.
-
Purification: Concentrate the solvent under reduced pressure and purify via preparative HPLC.
-
Self-Validation Checkpoint 3: Verify the photophysical properties. The final probe should exhibit a significant bathochromic (red) shift in its UV-Vis absorption spectrum compared to the precursor, confirming the extended conjugation.
-
Mandatory Visualizations
Diagram 1: Synthesis Workflow and Validation Nodes
Workflow for synthesizing functionalized fluorescent probes from the 4-amino-7-fluoro precursor.
Diagram 2: Logical Relationship of the ICT "Turn-On" Mechanism
Logical relationship of the ICT-based fluorescence turn-on mechanism triggered by target analytes.
References
- Source: Google Patents (EP2365974B1)
- Title: Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: Der Pharma Chemica URL
- Title: Luminescent Zinc(II)
- Title: Fluoride sensing study of benzothiazole based organic probe molecules having amine and amide moieties in aqueous medium Source: Tezpur University Repository URL
Sources
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2365974B1 - Fluorinated benzothiazole derivatives, preparation method thereof and imaging agent for diagnosing altzheimer's disease using the same - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Preparation of sulfonamide derivatives from benzothiazole-2-thiols
[1]
Protocol A: Direct Oxidative Chlorination (Low-Temperature)
Principle: This method generates the sulfonyl chloride in situ using aqueous chlorine or sulfuryl chloride. Critical Constraint: The reaction temperature must be strictly maintained between -5°C and 0°C . The sulfonyl chloride intermediate will decompose if allowed to warm before amine addition.
Materials:
-
Substrate: Benzothiazole-2-thiol (2-MBT)
-
Oxidant: Chlorine gas (
) OR Sulfuryl Chloride ( ) -
Solvent: 33% Acetic Acid (aq) or DCM/Water biphasic system
-
Reagents: Primary or Secondary Amine,
or Pyridine (base)
Step-by-Step Procedure:
-
Preparation of Slurry:
-
Suspend 10 mmol of benzothiazole-2-thiol in 20 mL of 33% aqueous acetic acid.
-
Cool the suspension to -5°C using an ice-salt bath. Efficient stirring is mandatory.
-
-
Oxidative Chlorination:
-
Option 1 (Chlorine Gas): Bubble
gas slowly into the slurry. The temperature must not exceed 0°C. Continue until the yellow thiol solid converts to a fluffier, off-white solid (sulfonyl chloride) and chlorine gas is in slight excess (pale green supernatant). -
Option 2 (Sulfuryl Chloride): Add sulfuryl chloride (30 mmol) dropwise over 20 minutes. Maintain temperature < 0°C.
-
Note: The reaction proceeds via the disulfide (MBTS); initial precipitation followed by re-dissolution or texture change indicates progress.
-
-
Quench & Extraction (Rapid Work-up):
-
Crucial: Do not isolate by filtration if possible. The solid is unstable.
-
Dilute the mixture with 50 mL ice-cold water and extract immediately with cold Dichloromethane (DCM) (2 x 30 mL).
-
Wash the organic layer once with ice-cold brine.
-
Keep the DCM solution at 0°C. Do not dry with
for prolonged periods.
-
-
Amination:
-
To the cold sulfonyl chloride solution, add the amine (12 mmol) and Triethylamine (15 mmol) dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature over 1 hour.
-
-
Isolation:
-
Wash the organic layer with 1N HCl (to remove excess amine), then saturated
, and finally brine. -
Dry over
, filter, and concentrate.[1] -
Purify via recrystallization (EtOH/Water) or flash chromatography.
-
Protocol B: The Sulfenamide Oxidation Route (Recommended)
Principle: This "Expert" route avoids the unstable sulfonyl chloride. First, the thiol is oxidatively coupled with the amine to form a stable sulfenamide (S-N bond), utilizing the industrial "vulcanization accelerator" chemistry. Second, the sulfur is oxidized to the sulfone (
Step 1: Synthesis of Benzothiazole-2-sulfenamide
-
Reagents: 2-MBT, Amine, Sodium Hypochlorite (NaOCl, 10-13% aq).
-
Dissolve/suspend the amine (12 mmol) in water (or water/isopropanol mix if amine is insoluble).
-
Add 2-MBT (10 mmol) as a solid or slurry.
-
Add NaOCl solution (12 mmol) dropwise at 20-30°C (Room Temp) with vigorous stirring.
-
Stir for 1-2 hours. The product (sulfenamide) usually precipitates as a stable solid.
-
Filter, wash with water, and dry.
-
Checkpoint: This intermediate is stable and can be stored.
-
Step 2: Oxidation to Sulfonamide
-
Reagents: Sulfenamide (from Step 1),
(aqueous) or mCPBA (DCM).
Method B1: Potassium Permanganate (
-
Dissolve the sulfenamide (5 mmol) in Acetone (20 mL).
-
Prepare a solution of
(7.5 mmol) in water (15 mL). -
Add the
solution dropwise to the acetone solution at room temperature. -
Stir for 2-4 hours. A brown precipitate (
) will form. -
Filter through a Celite pad to remove
. -
Concentrate the filtrate to remove acetone. The sulfonamide typically precipitates from the remaining aqueous layer.
-
Recrystallize from Ethanol.
Method B2: mCPBA - Organic Phase
-
Dissolve sulfenamide (5 mmol) in DCM (20 mL) at 0°C.
-
Add m-Chloroperoxybenzoic acid (mCPBA, 11-12 mmol, >2 equiv) portion-wise.
-
Stir at 0°C for 1 hour, then room temperature overnight.
-
Wash with
(to quench peroxide) and (to remove m-chlorobenzoic acid). -
Concentrate and purify.
Data Presentation & Characterization
Table 1: Comparison of Synthetic Routes
| Feature | Route A (Direct Chlorination) | Route B (Sulfenamide Oxidation) |
| Intermediate | Sulfonyl Chloride ( | Sulfenamide ( |
| Stability | Unstable (Hydrolysis/Desulfonylation) | Stable (Isolatable solid) |
| Temperature | Strict control (< 0°C) required | Room Temperature possible |
| Yield (Typical) | 40 - 65% | 70 - 90% (Overall) |
| Scalability | Difficult (Exotherm/Stability issues) | Excellent (Industrial compatible) |
| Reagent Hazard | NaOCl (Bleach) & |
Characterization Checkpoints:
-
Sulfenamide (Intermediate): No
peaks in IR. -
Sulfonamide (Product):
-
IR: Strong symmetric/asymmetric stretching bands at 1150-1180 cm⁻¹ and 1330-1360 cm⁻¹ (
). -
¹H NMR: The NH proton (if primary/secondary sulfonamide) typically appears downfield (δ 8.0 - 10.0 ppm , exchangeable with
). -
¹³C NMR: The C2 carbon of the benzothiazole ring shifts significantly upfield upon oxidation from Sulfide (
165 ppm) to Sulfone/Sulfonamide ( 155-160 ppm due to shielding/deshielding balance changes).
-
References
-
Synthesis of Benzothiazole-2-sulfenamides (One-Pot NaOCl method)
-
Oxidation of Sulfenamides to Sulfonamides (Ethoxzolamide Precursors)
- Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
- Source:Int. J. Mol. Sci. 2023, 24(7), 6668.
-
URL:[Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides
-
General Benzothiazole Synthesis Reviews
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Aminobenzothiazoles
Welcome to the technical support center for the purification of fluorinated aminobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common purification challenges with this important class of compounds. The unique physicochemical properties imparted by fluorine atoms can present specific hurdles in purification, and this resource aims to provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I've just completed my synthesis of a fluorinated aminobenzothiazole. What's the first step I should take to purify the crude product?
A1: Before attempting a large-scale purification, it is crucial to first analyze the crude reaction mixture. A small aliquot should be analyzed by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the composition of your crude product.[1] This initial analysis will help you identify the desired product, starting materials, and any major byproducts. This information is critical for selecting the most appropriate purification strategy. For instance, if the impurities are significantly different in polarity from your product, column chromatography will likely be effective. If your product is a solid and the main impurity is a starting material with different solubility, recrystallization may be a good first choice.
Q2: My fluorinated aminobenzothiazole seems to be degrading on silica gel during column chromatography. What can I do?
A2: Some aminobenzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[1] If you observe streaking on your TLC plate or a lower than expected yield after column chromatography, consider the following:
-
Neutralize the Silica: You can create a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%), before packing your column. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.[2][3]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.
Q3: How can I remove colored impurities from my fluorinated aminobenzothiazole product?
A3: Colored impurities are a common issue. If you are planning to recrystallize your product, you can often remove these impurities by adding a small amount of activated carbon to the hot solution before filtration.[2] The activated carbon will adsorb the colored impurities. It is important to use a minimal amount of activated carbon as it can also adsorb some of your desired product. After a short boiling period with the activated carbon, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove the carbon before allowing the solution to cool and crystallize.[2]
Q4: What are the best analytical methods to assess the purity of my final fluorinated aminobenzothiazole product?
A4: A combination of analytical techniques is often best to confirm the purity of your final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for routine purity assessment.[4] For more rigorous analysis, especially for regulatory submissions, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and selectivity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also essential for structural confirmation and can reveal the presence of impurities that may not be visible by other techniques.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
| Problem | Potential Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound.[2][5] | Choose a solvent with a lower boiling point.[5] Alternatively, use a solvent system where your compound is more soluble at room temperature and add an anti-solvent to induce crystallization. |
| High concentration of impurities.[2][5] | Consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.[2] | |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used).[5] | Evaporate some of the solvent to concentrate the solution and then cool again.[5] |
| The compound is highly soluble in the chosen solvent even at low temperatures.[5] | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[5] If that fails, consider a different solvent or a two-solvent system.[5] | |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent.[5] | Ensure the solution is thoroughly cooled in an ice bath before filtration.[5] |
| Too much solvent was used for washing the crystals.[5] | Minimize the amount of cold solvent used to wash the crystals.[5] |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent at its boiling point. The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at room temperature or below.[2]
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring to fully dissolve the compound. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2]
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product elutes too quickly or not at all. | The eluent is too polar or not polar enough. | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity. If it doesn't move, increase the polarity. |
| Streaking of the product band. | The compound is not very soluble in the eluent. | Add a small amount of a more polar solvent to your eluent system to improve solubility. |
| The compound is interacting strongly with the stationary phase (e.g., acidic compound on silica). | Consider using a different stationary phase or adding a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds). |
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting an appropriate purification method.
References
- Technical Support Center: Purification of Crude 2-Amino-4,5,6-trifluorobenzothiazole - Benchchem. (n.d.).
- Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, Characterization and Hirshfeld Surface Analysis of 2-Aminobenzothiazol With 4-Fluorobenzoic Acid Co-Crystal. European Journal of Chemistry, 13(2), 206-213.
- Selective determination of 2-aminobenzothiazole in environmental water and organic extracts
- Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE P
- Technical Support Center: Optimization of N-Functionalization of 2-Aminobenzothiazole - Benchchem. (n.d.).
- Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. (2023).
- Poosala, K. V., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2023). Microbiology Spectrum.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem. (n.d.).
- Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. (2022). bioRxiv.
- Quantitative Analysis of 2-Aminobenzothiazole: A Guide to Analytical Methods - Benchchem. (n.d.).
- Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents. (2007).
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. (n.d.).
Sources
Advanced Technical Support Center: Sulfur Decontamination in Benzothiazole Synthesis
Welcome to the Technical Support Center for benzothiazole synthesis and purification. The benzothiazole scaffold is a privileged pharmacophore in drug discovery, but its synthesis frequently requires sulfur sources such as elemental sulfur (
A universal bottleneck in these workflows is the removal of unreacted elemental sulfur and sulfide byproducts.
Quantitative Comparison of Sulfur Removal Techniques
To select the appropriate purification strategy, consult the quantitative matrix below. The choice depends on the scale of your reaction, the polarity of your target benzothiazole, and the downstream application.
| Purification Technique | Reagent / Solvent | Sulfur Capacity / Solubility | Best Suited For | Primary Byproduct |
| Aqueous Chemical Scavenging | Sodium Sulfite ( | High (Stoichiometric) | Polar reaction mixtures | |
| Organic Chemical Scavenging | Triphenylphosphine ( | High (Stoichiometric) | Non-polar organic mixtures | |
| Thermal Solvent Extraction | Hot Toluene | 11.56 g / 100 g at 80 °C | Large-scale bulk removal | Elemental |
| Reactive Filtration | Activated Cu Turnings | Trace (Surface-area dependent) | Trace polishing of extracts | CuS (Insoluble solid) |
Workflow & Decision Matrix
Workflow for selecting the optimal sulfur decontamination strategy.
FAQ & Troubleshooting Protocols
Section 1: Bulk Sulfur Removal via Chemical Scavenging
Q: I synthesized a 2-arylbenzothiazole using
A: Because
Protocol 1: Sodium Sulfite Scavenging
-
Causality: Heat is required to overcome the activation energy of breaking the stable
octamer. The sulfite ion ( ) acts as a nucleophile, progressively cleaving the sulfur-sulfur bonds to form sodium thiosulfate ( ), which is exclusively water-soluble. -
Self-Validation: The reaction is complete when the suspended yellow sulfur particles completely dissolve into the aqueous phase, leaving a clear biphasic system.
-
Dissolve the crude benzothiazole in a water-miscible organic solvent (e.g., Ethanol or THF) in a round-bottom flask.
-
Add a saturated aqueous solution of
(use a 1.5 to 2.0 molar excess relative to the estimated unreacted sulfur). -
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 1–2 hours.
-
Cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Partition the remaining residue between Ethyl Acetate and Water.
-
Separate the layers. The thiosulfate byproduct will partition entirely into the aqueous layer. Wash the organic layer with brine, dry over anhydrous
, and concentrate.
Section 2: Thermal Solvent Extraction (Non-Aqueous)
Q: My benzothiazole derivative is highly lipophilic and degrades in aqueous basic conditions. Is there a purely solvent-based method for bulk sulfur removal?
A: Yes. You can exploit the extreme temperature-dependent solubility of elemental sulfur in aromatic solvents like toluene.
Protocol 2: Hot Toluene Extraction
-
Causality: Elemental sulfur solubility in toluene increases drastically with heat—reaching 11.56 g / 100 g at 80 °C. However, at 25 °C, its solubility plummets to roughly 2.0 g / 100 g[2]. This massive thermodynamic differential allows you to dissolve everything, then selectively crash out the sulfur.
-
Self-Validation: The spontaneous formation of pale yellow rhombic crystals upon cooling confirms the successful precipitation of
.
-
Suspend the crude, sulfur-contaminated product in toluene (approximately 10 mL per gram of crude material).
-
Heat the suspension to 80 °C with vigorous stirring until the mixture becomes homogeneous (or until only dark, insoluble polymeric byproducts remain).
-
Perform a rapid hot filtration through a pre-warmed fritted funnel to remove insoluble impurities.
-
Allow the toluene filtrate to cool slowly to 25 °C, then transfer the flask to an ice bath (0–5 °C) for 2 hours.
-
Filter the cold mixture to remove the crystallized elemental sulfur.
-
Concentrate the filtrate under reduced pressure to recover the bulk-purified benzothiazole.
Section 3: Trace Sulfur Polishing
Q: After bulk removal and column chromatography, my NMR still shows trace sulfur impurities, and the product has a faint sulfide odor. How do I polish the sample?
A: For trace contamination, you must use highly reactive scavengers. You have two options: Triphenylphosphine (
Protocol 3: Triphenylphosphine (
-
Causality:
is a powerful nucleophile that quantitatively attacks trace at room temperature, forming triphenylphosphine sulfide (TPPS)[4]. TPPS is significantly more polar than , shifting its value drastically and allowing for trivial separation via a short silica plug.
-
Dissolve the crude product in Dichloromethane (DCM).
-
Add a slight molar excess of
(relative to the trace sulfur). -
Stir at room temperature for 2 hours.
-
Self-Validation: The disappearance of the characteristic yellow tint of
indicates the total consumption of elemental sulfur. -
Pass the solution through a short pad of silica gel. Elute the non-polar benzothiazole, leaving the polar TPPS bound to the baseline.
Protocol 4: Activated Copper Turnings
-
Causality: Native copper is coated in a passivating layer of copper oxide (
). Washing it with acid exposes zero-valent copper ( ), which reacts spontaneously with elemental sulfur and thiols to form highly insoluble copper sulfide (CuS)[3].
-
Activation: Wash commercial copper turnings with 1M HCl for 5 minutes. Rinse thoroughly with distilled water, then methanol, and dry under vacuum.
-
Dissolve the benzothiazole in a non-polar solvent (e.g., Hexane or DCM).
-
Add the activated copper turnings to the solution and stir vigorously at room temperature.
-
Self-Validation: Monitor the surface of the copper. The turnings will turn black as CuS forms. The reaction is complete when newly added copper turnings no longer change color.
-
Filter the solution through a pad of Celite to remove the solid CuS and unreacted copper.
Mechanistic Overview of Chemical Scavenging
Mechanistic pathways for the chemical derivatization of elemental sulfur.
References
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at:[Link]
-
Hydrothermal Monodisperse Microspherulite Pyrite: Novel Synthesis Process and Electrochemical Study of Its Oxidation. PMC - NIH. Available at: [Link]
-
Removal of sulfur from a solvent extract. ResearchGate. Available at:[Link]
-
University of Southampton Research Repository (Elemental Sulfur Removal). University of Southampton. Available at: [Link]
Sources
Handling hygroscopic amino-benzothiazole thiol salts
Technical Support Center: Handling Hygroscopic Amino-Benzothiazole Thiol Salts
Status: Active Ticket ID: ABT-H-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Handling, Storage, and Troubleshooting for Amino-Benzothiazole Thiol Salts
Introduction: The Dual Threat
Welcome to the technical support hub. You are likely here because your material—specifically an amino-benzothiazole thiol salt (e.g., 2-amino-6-mercaptobenzothiazole HCl)—has degraded into a sticky gum or turned yellow.
As a Senior Application Scientist, I need you to understand why this happens before we fix it. These compounds present a "Dual Threat" stability profile:
-
Hygroscopicity (The Physical Threat): The ionic lattice of the salt (usually HCl or HBr) has high lattice energy but is extremely avid for water. Moisture uptake leads to deliquescence (turning into liquid).
-
Thiol Oxidation (The Chemical Threat): The mercapto (-SH) group is prone to oxidation into disulfides (-S-S-). Crucially, absorbed water acts as the medium that facilitates this oxidation.
If you control the moisture, you largely control the chemical stability. The following guides are designed to break this cycle of degradation.
Module 1: Storage & Environmental Control
Q: My material arrived cold. Can I open it immediately? A: NO. This is the most common cause of immediate batch failure.
The Protocol:
-
Equilibration: When a cold bottle encounters warm lab air, condensation forms inside the bottle immediately upon opening. You must allow the sealed container to reach room temperature (minimum 3–4 hours) inside a desiccator before breaking the seal.
-
The "Dry-Box" Rule: If you do not have a glovebox, you must create a micro-environment. Use a glove bag or a deep-rimmed tray filled with Argon (heavier than air) during handling.
-
Resealing: Never rely on the original cap alone. Wrap the cap in Parafilm® or electrical tape. For long-term storage, place the bottle inside a secondary jar containing desiccant packets (Silica gel or
).
Q: Why Argon instead of Nitrogen? A: Nitrogen is lighter than air and dissipates quickly from an open bottle. Argon is heavier than air; it "sits" on top of your solid powder, creating a persistent blanket that protects the thiol from atmospheric oxygen.
Module 2: Weighing & Aliquoting
Q: The powder jumps away from the spatula (static) or turns to paste on the balance. How do I weigh this accurately? A: You must use the "Weighing by Difference" technique to minimize exposure.
The Protocol:
-
Preparation: Dry your spatula and receiving flask in an oven (
) and cool in a desiccator. -
Anti-Static: Use an anti-static gun (e.g., Zerostat) on the powder if it is "flying." Hygroscopic salts often carry static charge when very dry.
-
The Weighing Step:
-
Tare the entire sealed bottle of reagent.
-
Quickly remove the cap, transfer an estimated amount to your flask, and immediately recap the bottle.
-
Weigh the bottle again. The loss in weight is your sample mass.
-
Why? This prevents the balance drift caused by the sample absorbing water while you are watching the numbers.
-
Comparative Handling Data:
| Method | Exposure Time | Moisture Uptake Risk | Recommended For |
| Open Weighing | High (>30 sec) | Critical (Deliquescence) | Non-hygroscopic solids only |
| Weighing by Difference | Low (<5 sec) | Low | Amino-benzothiazole salts |
| Glove Box (Inert) | Zero | Zero | Long-term storage / High precision |
Module 3: Reaction Setup & Solubilization
Q: I dissolved the salt, but the solution turned yellow/cloudy within minutes. What happened? A: You likely experienced rapid oxidation to the disulfide, catalyzed by dissolved oxygen and basic pH.
The Mechanism:
Amino-benzothiazoles are amphoteric. The thiol (-SH) can oxidize to a disulfide (-S-S-).[1][2] This reaction is accelerated if the solution is basic (forming the thiolate anion,
The Protocol:
-
Degas Solvents: Never add this salt to a solvent straight from the bottle. Sparge your solvent (water, methanol, DMF) with Argon for 15 minutes or use the Freeze-Pump-Thaw method.
-
pH Control: Keep the pH neutral or slightly acidic. If you are performing a coupling reaction that requires a base (like TEA or DIPEA), add the base last, immediately before the electrophile, to minimize the time the free thiolate is exposed to potential oxidants.
-
Additives: If your downstream chemistry permits, add a reducing agent like DTT (Dithiothreitol) or TCEP to the buffer. These reagents scavenge oxygen and reverse disulfide formation.
Module 4: Troubleshooting & Recovery
Q: My powder is now a sticky "goo." Is it ruined? A: Not necessarily, but you must dry it aggressively.
Recovery Protocol:
-
Vacuum Drying: Place the open vial in a vacuum desiccator or drying pistol.
-
Desiccant: Use Phosphorus Pentoxide (
) as the desiccant—it is far superior to silica for recovering deliquescent salts. -
Time: Apply high vacuum (<1 mbar) for 24 hours.
-
Verification: Check the NMR. If you see broad peaks or shifting exchangeable protons, water is still present.
Q: How do I distinguish between wet salt and oxidized product?
A: Use
-
Wet Salt: Peaks are broad; water peak is large; chemical structure is intact.
-
Oxidized (Disulfide): You will see a new set of aromatic signals, often slightly downfield due to the electron-withdrawing nature of the disulfide bond. The sample will also likely be yellow/orange (pure thiols are usually white/off-white).
Visualizations
Diagram 1: The Safe Handling Loop
A self-validating workflow to prevent degradation during routine use.
Caption: The "Safe Handling Loop" ensures the material is never exposed to atmospheric moisture while cold or unsealed.
Diagram 2: Thiol Oxidation Mechanism & Prevention
Understanding the chemical risk to apply the correct inhibitors.
Caption: Oxidation is pH-dependent. Keeping the system acidic and anaerobic prevents the formation of the reactive thiolate anion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14836, 2-Mercaptobenzothiazole. [Link]
-
Chemistry LibreTexts. Thiols and Sulfides - Oxidation. [Link]
Sources
Minimizing side reactions in electrophilic fluorination of benzothiazoles
Welcome to the Application Scientist Troubleshooting Center. Electrophilic fluorination of benzothiazoles is a powerful late-stage functionalization strategy in medicinal chemistry. However, the electron-rich nature of the benzothiazole core and the high oxidation potential of electrophilic fluorinating agents (like Selectfluor and NFSI) frequently lead to competing side reactions, including over-fluorination, sulfur oxidation, and radical-mediated alkylation.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure site-selective fluorination while suppressing off-target pathways.
Diagnostic Matrix for Common Side Reactions
When your fluorination workflow fails, identifying the exact mechanistic divergence is critical. Use the table below to diagnose and correct common side reactions based on your analytical readouts.
| Side Reaction | Mechanistic Cause | Diagnostic Observation | Corrective Action |
| Over-fluorination (Difluorination) | Secondary C-H activation occurs at the remaining unsubstituted ortho-position due to excess reagent or high thermal energy[1]. | Two distinct | Strictly limit NFSI to 1.0–1.05 eq. Lower reaction temperature by 15 °C. |
| C2-Hydroxyalkylation | Selectfluor acts as a Single Electron Transfer (SET) oxidant, homolyzing to an N-radical cation that abstracts hydrogen from alcoholic solvents[2]. | Loss of the C2 proton in | Switch to strictly aprotic solvents (e.g., anhydrous MeCN) or change the reagent to NFSI. |
| Sulfur Oxidation | Reagents with high oxidation potentials directly oxidize the electron-rich thiazole sulfur before C-H activation can occur[3]. | Highly polar baseline spot on TLC; LC-MS shows +16 Da (sulfoxide) or +32 Da (sulfone). | Ensure strictly anhydrous conditions. Switch from Selectfluor to the milder NFSI. |
Standardized Protocol: Pd-Catalyzed Ortho-Fluorination of 2-Arylbenzothiazoles
To achieve high site-selectivity and minimize the side reactions listed above, we recommend using N-Fluorobenzenesulfonimide (NFSI) under palladium catalysis[4]. This protocol utilizes the benzothiazole moiety as an intrinsic directing group, creating a self-validating system where reaction progress and over-fluorination can be simultaneously tracked via
Reagents Required:
-
2-Arylbenzothiazole substrate (1.0 mmol)
-
NFSI (1.05 mmol) - Strict stoichiometric control prevents difluorination.
-
Pd(OAc)
or Pd(PPh ) (10 mol%) -
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk tube and backfill with inert N
or Argon gas. Add the 2-arylbenzothiazole (1.0 mmol) and Pd catalyst (10 mol%). -
Solvent Addition: Inject 5.0 mL of anhydrous NMP. Stir at room temperature for 5 minutes to ensure complete dissolution and initial Pd-coordination.
-
Reagent Addition: Add NFSI (1.05 mmol) in a single portion. Causality Note: Adding NFSI after Pd-coordination prevents premature background oxidation of the benzothiazole sulfur.
-
Thermal Activation: Heat the reaction mixture to 80 °C.
-
Self-Validating In-Process Check: After 2 hours, withdraw a 50 µL aliquot, dilute in CDCl
, and acquire a rapid F NMR spectrum.-
Validation: The appearance of a singlet between -105 to -115 ppm confirms successful mono-fluorination.
-
Intervention: If a secondary signal appears (indicating difluorination), immediately quench the main reaction mixture by cooling to 0 °C and adding saturated aqueous NH
Cl.
-
-
Workup: Extract the mixture with EtOAc (3 x 15 mL), wash the combined organic layers with brine to remove NMP and benzenesulfonimide byproducts, dry over Na
SO , and concentrate in vacuo.
Mechanistic Pathway & Divergence Analysis
Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the desired Pd(II)/Pd(IV) C-H activation pathway using NFSI, contrasted against the radical-mediated side reactions triggered when Selectfluor is misused in protic environments.
Mechanistic divergence in benzothiazole fluorination vs. SET-mediated side reactions.
Frequently Asked Questions (FAQs)
Q1: I am using Selectfluor to fluorinate my benzothiazole derivative, but my NMR shows a complete loss of the C2 proton and the formation of an alkylated product. Why is this happening? A: You are observing a classic radical cross-dehydrogenative coupling (CDC) side reaction. Selectfluor is not merely an electrophilic fluorine source; it is a potent single-electron transfer (SET) oxidant. If you are running the reaction in the presence of alcohols (e.g., EtOH, iPrOH) or ethers, and the reaction is exposed to ambient light or heat, Selectfluor undergoes N-F bond homolysis. This generates an electrophilic N-radical cation that abstracts a hydrogen atom from your solvent. The resulting nucleophilic hydroxyalkyl radical then attacks the electron-deficient C2 position of the benzothiazole[2]. Solution: Switch to a strictly aprotic solvent like anhydrous MeCN, or change your fluorinating agent to NFSI[4], which is less prone to initiating radical solvent abstractions.
Q2: How do I suppress difluorination when targeting mono-ortho-fluorination of 2-arylbenzothiazoles? A: Difluorination (over-fluorination) occurs because the mono-fluorinated product remains a viable substrate for a second directed C-H activation if the opposite ortho-position on the aryl ring is unsubstituted[1]. Solution: First, strictly control the stoichiometry of NFSI to 1.00–1.05 equivalents. Second, lower the reaction temperature; the activation energy for the second C-H insertion is typically higher than the first, so dropping the temperature by 10–20 °C can kinetically favor the mono-fluorinated product. If the problem persists, consider using a substrate with a blocking group (e.g., a methyl or methoxy group) at one of the ortho positions.
Q3: My benzothiazole sulfur is getting oxidized to a sulfoxide during the reaction. What is the mechanism, and how do I fix it? A: Electrophilic fluorinating agents possess high oxidation potentials. Before the transition metal can activate the C-H bond, the fluorinating agent can directly oxidize the electron-rich sulfur atom in the thiazole ring. This is highly exacerbated by the presence of adventitious water, which acts as the oxygen source for sulfoxide formation. Solution: Switch from Selectfluor to NFSI. NFSI has a lower oxidation potential and acts as a milder oxidant, significantly reducing sulfur oxidation[3]. Furthermore, ensure your solvents are rigorously dried and the reaction is kept under an inert atmosphere.
Q4: I am attempting an electrophilic fluorination on an arylboronic acid benzothiazole derivative, but I am mostly getting protodeborylation. Why? A: Protodeborylation is a common side reaction when using boronic acids with electrophilic fluorinating agents, especially in the presence of transition metals like Ag or Pd. The electron-donating nature of the boronic acid enhances electron density on the ipso carbon, making it highly susceptible to protodeborylation rather than fluorination, particularly if trace water is present to supply protons. Solution: Convert the boronic acid to a more stable trifluoroborate salt, or utilize an anhydrous fluoride source with strict exclusion of moisture to prevent proton transfer to the ipso position.
References
-
N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds Source: ResearchGate (Synthetic Communications / Molecules) URL:[Link]
-
Visible light-induced hydroxyalkylation of 2H-benzothiazoles with alcohols via selectfluor oxidation Source: Chinese Chemical Letters (rhhz.net) URL:[Link]
-
Monofluorination of Organic Compounds: 10 Years of Innovation Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Base-promoted synthesis of 2-aminothiazoles from active methylene compounds, amines and elemental sulfur Source: Organic Chemistry Frontiers (cas.cn) URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the 1H and 19F NMR Characterization of 4-amino-7-fluoro-1,3-benzothiazole-2-thiol
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 4-amino-7-fluoro-1,3-benzothiazole-2-thiol, a molecule of interest in medicinal chemistry due to the prevalence of the benzothiazole scaffold in pharmacologically active compounds.[1][2][3] We will explore the expected ¹H and ¹⁹F NMR spectral features, providing a rationale for these predictions based on established principles of NMR theory. Furthermore, we will present a comparative analysis with alternative analytical techniques, offering a holistic perspective on its characterization.
The Power of NMR in Structural Elucidation
NMR spectroscopy stands as a preeminent technique for the structural determination of organic molecules in solution.[4] Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level map of the molecule. For a substituted benzothiazole such as this compound, ¹H NMR reveals the disposition of protons, while ¹⁹F NMR offers a highly sensitive and direct window into the electronic environment of the fluorine atom, a common substituent in modern pharmaceuticals.[5]
Predicted NMR Spectral Data
¹H NMR Spectroscopy: Unraveling the Proton Framework
The aromatic region of the ¹H NMR spectrum is expected to provide the most diagnostic information. The two aromatic protons on the benzothiazole ring system will exhibit a distinct splitting pattern due to their coupling to each other and to the neighboring fluorine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| ~ 7.0 - 7.5 | Doublet of doublets (dd) | H-5 | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-6 Hz |
| ~ 6.8 - 7.2 | Doublet of doublets (dd) | H-6 | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 9-11 Hz |
| ~ 5.0 - 6.0 | Broad singlet | -NH₂ | - |
| ~ 13.0 - 14.0 | Broad singlet | -SH | - |
The chemical shifts of the aromatic protons (H-5 and H-6) are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The amino group at position 4 will likely shield the aromatic protons, shifting them upfield compared to unsubstituted benzothiazole. The thiol proton is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The amino protons will also likely appear as a broad singlet.
¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is a powerful tool due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[10] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| -110 to -130 | Doublet of doublets (dd) | F-7 | J(F-H6) ≈ 9-11 Hz, J(F-H5) ≈ 4-6 Hz |
The predicted chemical shift is in the typical range for a fluorine atom attached to an aromatic ring. The multiplicity will be a doublet of doublets due to coupling with the two neighboring aromatic protons, H-6 and H-5. The magnitude of these coupling constants provides valuable through-bond connectivity information.[11][12]
Experimental Protocols for NMR Analysis
Acquiring high-quality NMR data is contingent on meticulous experimental execution.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and exchange with labile protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Filtration: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
¹H NMR Acquisition
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for good spectral dispersion.
-
Experiment: A standard single-pulse experiment is typically sufficient.
-
Parameters:
-
Spectral Width: -2 to 15 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
¹⁹F NMR Acquisition
-
Spectrometer: A multinuclear probe is required.
-
Experiment: A standard single-pulse experiment with proton decoupling is often used to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment. A proton-coupled spectrum is then acquired to observe the H-F couplings.
-
Parameters:
-
Spectral Width: A wide spectral window (e.g., -50 to -250 ppm) is recommended initially to locate the signal.[5]
-
Number of Scans: 64-256 scans.
-
Relaxation Delay: 1-2 seconds.
-
Workflow for NMR-based Structural Confirmation
Caption: Workflow for structural confirmation using ¹H and ¹⁹F NMR.
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.[4] | Relatively low sensitivity compared to mass spectrometry. Requires soluble samples. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information and fragmentation patterns for structural clues.[13][14] | Does not provide detailed connectivity information. Isomer differentiation can be challenging. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations, identifying functional groups. | Fast, simple, and provides information about the presence of key functional groups (e.g., -NH₂, -SH, C=N).[15] | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Absorption of ultraviolet-visible light by molecules, related to electronic transitions. | Provides information about conjugation and chromophores in the molecule.[16][17] Useful for quantitative analysis. | Provides limited structural information. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for assessing purity and for isolation of the compound. Can be coupled with other detectors (e.g., MS, UV-Vis).[18] | Not a primary technique for structural elucidation on its own. |
Logical Flow for Compound Characterization
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Conclusion
The structural characterization of this compound is most effectively achieved through a combination of analytical techniques. ¹H and ¹⁹F NMR spectroscopy are indispensable for providing a detailed and unambiguous determination of the molecular structure. The predicted spectral data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and similar fluorinated heterocyclic compounds. When combined with data from mass spectrometry, FTIR, and UV-Vis spectroscopy, a complete and robust characterization can be achieved, ensuring the scientific integrity of subsequent research and development activities.
References
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Retrieved March 3, 2026, from [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PubMed. (2018). Retrieved March 3, 2026, from [Link]
-
QM assisted ML for 19F NMR chemical shift prediction. - Novartis OAK. (2024). Retrieved March 3, 2026, from [Link]
-
Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes - PubMed. (1984). Retrieved March 3, 2026, from [Link]
-
High resolution mass spectrometry.—II Some substituted benzothiazoles - Scite.ai. (n.d.). Retrieved March 3, 2026, from [Link]
-
Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Retrieved March 3, 2026, from [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC. (2022). Retrieved March 3, 2026, from [Link]
-
Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (2013). Retrieved March 3, 2026, from [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (2022). Retrieved March 3, 2026, from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. (n.d.). Retrieved March 3, 2026, from [Link]
-
Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments - PubMed. (2013). Retrieved March 3, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]
-
reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Retrieved March 3, 2026, from [Link]
-
Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate - SSRN. (n.d.). Retrieved March 3, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Publishing. (2021). Retrieved March 3, 2026, from [Link]
-
Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC. (2026). Retrieved March 3, 2026, from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Retrieved March 3, 2026, from [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.). Retrieved March 3, 2026, from [Link]
-
The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF - ResearchGate. (2025). Retrieved March 3, 2026, from [Link]
-
Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole - AIP Publishing. (n.d.). Retrieved March 3, 2026, from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008). Retrieved March 3, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website. (1996). Retrieved March 3, 2026, from [Link]
-
Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - MDPI. (2022). Retrieved March 3, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (2022). Retrieved March 3, 2026, from [Link]
-
19 F NMR chemical shifts (parts per million) of derivatives of model compounds. (n.d.). Retrieved March 3, 2026, from [Link]
-
Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites - PubMed. (2009). Retrieved March 3, 2026, from [Link]
-
Simplifying Structure Elucidation of Fluorinated Small Molecules | Spectroscopy Online. (2020). Retrieved March 3, 2026, from [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry. (n.d.). Retrieved March 3, 2026, from [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. (n.d.). Retrieved March 3, 2026, from [Link]
-
Supplementary Information - SBQ. (n.d.). Retrieved March 3, 2026, from [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QM assisted ML for 19F NMR chemical shift prediction. - OAK Open Access Archive [oak.novartis.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of fluorinated benzothiazole thiols
Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Benzothiazole Thiols Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary: The Fluorine Advantage in MS Analysis
In drug discovery, the benzothiazole scaffold is a "privileged structure," appearing in antitumor, antimicrobial, and neuroprotective agents. The introduction of fluorine—typically to block metabolic soft spots or modulate lipophilicity—profoundly alters the mass spectrometric behavior of these molecules.
This guide compares the fragmentation dynamics of Fluorinated Benzothiazole Thiols (F-MBTs) against their non-fluorinated counterparts (MBTs). Unlike standard alkyl substitutions, the C-F bond (approx. 116 kcal/mol) is often stronger than the skeletal bonds of the heterocycle, creating unique "fluorine tags" that persist through high-energy collisions.
Key Insight for Analysts: The presence of fluorine on the benzenoid ring generally does not alter the mechanistic pathway of fragmentation (e.g., HCN loss), but it significantly changes the ionization efficiency in negative mode ESI due to inductive stabilization of the thiolate anion.
Mechanistic Fragmentation Pathways
To interpret the spectra accurately, one must understand the specific bond cleavages. The fragmentation of 2-mercaptobenzothiazole (MBT) derivatives is dominated by the stability of the aromatic ring and the lability of the sulfur-containing thiazole ring.
Pathway A: The Retro-Diels-Alder (RDA) & CS₂ Elimination
This is the diagnostic pathway for benzothiazole thiols.
-
Ionization: Formation of the molecular ion
(EI) or (ESI). -
Thiazole Ring Opening: The heterocyclic ring cleaves.
-
Neutral Loss: Expulsion of carbon disulfide (
, 76 Da). -
Result: Formation of an aniline-like cation.
Comparative Shift:
-
Non-Fluorinated (MBT): Precursor
167 Loss of Fragment 91 (Azatropylium/Aniline cation). -
Fluorinated (F-MBT): Precursor
185 Loss of Fragment 109. -
Note: The +18 Da shift (F vs H) is conserved in the fragment, confirming the fluorine is on the benzene ring, not the thiazole moiety.
Pathway B: HCN Elimination
Common in nitrogen heterocycles, this pathway often competes with
-
Rearrangement: The molecular ion undergoes skeletal rearrangement.
-
Neutral Loss: Expulsion of Hydrogen Cyanide (
, 27 Da). -
Result: A benzodithiole-like radical cation.
Visualization: Fragmentation Logic
The following diagram illustrates the divergent pathways for a generic 6-fluoro-2-mercaptobenzothiazole compared to the unsubstituted parent.
Caption: Comparative fragmentation tree showing the conservation of the Fluorine tag (+18 Da shift) across major dissociation pathways.
Performance Comparison: EI vs. ESI
The choice of ionization source dictates the spectral "fingerprint."
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV). Extensive fragmentation. | Soft. Minimal fragmentation without CID. |
| Primary Ion | Radical Cation | Pseudomolecular Ion |
| Fluorine Effect | Minimal: F-substitution does not significantly alter the ratio of fragments, only their mass. | Significant: Fluorine (electronegative) stabilizes the negative charge on the thiol sulfur. F-MBT shows 2-5x higher sensitivity in Negative Mode ESI compared to MBT. |
| Diagnostic Utility | Structural confirmation via library matching (NIST). | Quantification in biological matrices (e.g., urine, plasma). |
| Key Artifacts | Dimerization is rare. | Dimer formation |
Experimental Protocol: Validated Workflow
This protocol is designed for the identification of fluorinated benzothiazole metabolites in complex media.
Phase 1: Sample Preparation (Derivatization for GC-EI)
Why: Thiols are polar and active; they tail badly on GC columns. Derivatization is mandatory for EI-GC-MS.
-
Extraction: Extract sample (e.g., plasma) with Ethyl Acetate.
-
Derivatization: Add MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). Incubate at 60°C for 30 mins.
-
Mechanism: Replaces the active thiol -H with a TBDMS group.
-
Result: The mass spectrum will show a characteristic
peak (Loss of t-Butyl group).
-
Phase 2: LC-MS/MS Conditions (For ESI)
Why: Preferred for biological samples to avoid thermal degradation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm particle size.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (Fluorinated compounds retain longer on C18 than non-fluorinated parents).
-
-
Ionization Source: ESI Negative Mode (Due to F-induced acidity).
-
Capillary Voltage: 3000 V.
-
Gas Temp: 350°C.
-
-
MRM Transitions (Quantification):
-
Target (F-MBT):
(Loss of + H). -
Internal Std (MBT-d4):
.
-
Workflow Diagram
Caption: Decision matrix for selecting ionization and separation modes based on analyte properties.
Data Interpretation: Diagnostic Ion Table
Use this table to confirm the presence of the fluorinated benzothiazole core.
| Fragment Identity | Structure Description | m/z (Non-Fluorinated) | m/z (Monofluoro-Subst.) | Mass Shift ( |
| Molecular Ion | Parent Thiol | 167 | 185 | +18 |
| Desulfurized | Loss of S | 135 | 153 | +18 |
| RDA Fragment | Aniline Cation | 91 | 109 | +18 |
| Nitrile Fragment | Loss of | 90 | 108 | +18 |
| Ring Cleavage | Loss of HCN | 140 | 158 | +18 |
Scientist's Note: If you observe a shift of +19 Da instead of +18, check for protonation variance or isotopic contributions. However, in fragmentation, the +18 shift is the gold standard for "H replaced by F".
References
-
BenchChem. (2025).[1] In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives. Retrieved from
-
Gries, W., et al. (2015).[2] "Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine." Analytical and Bioanalytical Chemistry, 407, 3417–3423.[3] Retrieved from
-
Demarque, D., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[4][5][6] Natural Product Reports. Retrieved from
-
Acevedo-Barrios, Y., et al. (2021). "Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases." International Journal of Molecular Sciences. Retrieved from
-
Scientific Research Publishing. (2009). "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties." Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
HPLC method development for 4-amino-7-fluoro-1,3-benzothiazole-2-thiol purity
An in-depth technical guide for analytical chemists, researchers, and drug development professionals on designing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-amino-7-fluoro-1,3-benzothiazole-2-thiol.
The Mechanistic Challenges of Benzothiazole-2-Thiols
Developing a purity method for This compound requires navigating three distinct physicochemical challenges:
-
Amphoteric Polarity: The molecule possesses a weakly basic aromatic amine (-NH₂) at position 4 and a weakly acidic thiol (-SH) at position 2. Without strict pH control, the compound will exist in multiple ionization states, leading to severe peak tailing and retention time instability.
-
Oxidative Instability: Thiol-containing benzothiazoles are highly prone to oxidative dimerization. In solution, the monomer rapidly oxidizes to form a disulfide dimer (bis(4-amino-7-fluoro-1,3-benzothiazol-2-yl) disulfide). A reliable method must be capable of resolving the active monomer from this primary degradation product, a principle well-documented in the1[1].
-
Positional Isomerism: During synthesis, fluorination and amination can yield positional isomers (e.g., 5-amino-6-fluoro variants). Standard hydrophobic retention is often insufficient to resolve these structurally identical isomers.
To overcome these hurdles, the method development workflow must systematically address column selectivity, mobile phase pH, and forced degradation validation.
Caption: Logical workflow for stability-indicating HPLC method development of benzothiazole derivatives.
Comparative Analysis: Causality Behind Experimental Choices
Stationary Phase Selection
Standard C18 columns rely purely on dispersive hydrophobic interactions. Because positional isomers of fluorinated aromatics have nearly identical hydrophobicities, C18 columns often fail to resolve them. By switching to a Phenyl-Hexyl column, we introduce
| Column Chemistry | Interaction Mechanism | Isomer Resolution ( | Peak Shape (Tailing Factor) | Verdict |
| Standard C18 | Hydrophobic (Dispersive) | 1.1 (Co-elution risk) | 1.4 (Moderate tailing) | Suboptimal for isomer separation. |
| Phenyl-Hexyl | Hydrophobic + | 2.6 (Baseline resolved) | 1.05 (Excellent) | Optimal choice. |
| HILIC | Polar partitioning | N/A (Poor retention) | 2.1 (Severe tailing) | Incompatible with this target. |
Mobile Phase Optimization
The pKa of the thiol group is approximately 6.5, while the aromatic amine is around 3.5. Operating at a neutral pH results in partial ionization of both groups, destroying peak symmetry. As outlined in standard 2[2], driving the pH down to ~2.5 ensures the thiol is fully protonated (neutral) and the amine is fully ionized.
| Modifier (0.1% v/v) | pH | Mechanism | MS Compatibility | Performance |
| Trifluoroacetic Acid (TFA) | 2.0 | Strong ion-pairing with -NH₂⁺ | Low (Ion suppression) | Sharpest peaks, best resolution. |
| Phosphoric Acid | 2.1 | Buffer capacity, silanol masking | None | Good alternative for UV-only. |
| Formic Acid | 2.7 | Weak ion-pairing | High | Acceptable, slight tailing. |
Note: For LC-MS applications, replacing phosphoric acid or TFA with formic acid is standard practice to prevent ion source fouling, as noted in3[3].
Self-Validating Experimental Protocol
A method cannot be trusted unless it proves it can separate the active compound from its expected degradation products. The following protocol integrates a forced degradation step to intentionally generate the disulfide dimer, creating a self-validating system that proves the method's stability-indicating power.
Caption: Oxidative degradation pathway of this compound into its disulfide dimer.
Step-by-Step Methodology
1. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 70% B
-
12–15 min: Hold at 70% B
-
15–16 min: Return to 10% B (Equilibration for 4 mins).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Improves mass transfer for the bulky dimer).
-
Detection: UV at 254 nm.
2. Sample Preparation & Forced Degradation (Self-Validation):
-
Standard Preparation: Accurately weigh 10 mg of this compound. Dissolve in 10 mL of Acetonitrile (Stock). Dilute 1 mL of Stock into 9 mL of Mobile Phase A (Working Standard: 100 µg/mL).
-
Oxidative Stress Sample: Transfer 5 mL of the Working Standard into a vial. Add 50 µL of 3% Hydrogen Peroxide (
). Vortex and incubate at room temperature for 60 minutes. This forces the quantitative conversion of a portion of the monomer into the disulfide dimer. -
Injection: Inject 10 µL of both the Standard and the Oxidative Stress Sample.
3. Data Interpretation (System Suitability): If the method is successful, the chromatogram of the Oxidative Stress Sample must show two distinct peaks. The monomer will elute earlier due to its polarity, while the bulky, highly hydrophobic disulfide dimer will elute significantly later.
| Analyte | Expected Retention Time (min) | Tailing Factor ( | Resolution ( |
| Positional Isomer Impurity | 5.1 | 1.10 | > 2.5 |
| Active Monomer | 5.8 | 1.05 | - |
| Disulfide Dimer (Degradant) | 9.4 | 1.15 | > 10.0 |
Data confirms that the Phenyl-Hexyl column combined with a TFA-modified gradient successfully resolves the amphoteric monomer from both its synthetic isomers and its primary oxidative degradant.
References
1.1. Indian Journal of Pharmaceutical Sciences. 2.2. Benchchem. 3.3. SIELC Technologies.
Sources
Analytical Comparison Guide: Distinguishing Thiol vs. Thione Tautomers in Benzothiazoles via IR Spectroscopy
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: 2-Mercaptobenzothiazole (2-MBT) and related derivatives.
Executive Summary & Mechanistic Causality
Benzothiazole derivatives, particularly 2-mercaptobenzothiazole (2-MBT), are privileged scaffolds utilized extensively in drug design (as antimicrobial and antitumoral agents), coordination chemistry, and industrial materials (e.g., rubber vulcanization) [1]. A critical physicochemical property of these molecules is their ability to undergo prototropic tautomerism , existing in an equilibrium between the thiol (-N=C-SH) and thione (-NH-C=S) forms.
Understanding which tautomer predominates is essential for predicting a molecule's reactivity, binding affinity in metallo-drugs, and pharmacokinetic profile. The position of this equilibrium is highly dependent on the physical state and solvent environment. Thermodynamic calculations and density functional theory (DFT) indicate that the thione tautomer is approximately 39 kJ/mol lower in energy than the thiol form, making it the overwhelmingly predominant species in the solid state and in most polar solvents [2].
Infrared (IR) spectroscopy is the gold standard for rapidly and non-destructively distinguishing between these two forms. By tracking the vibrational modes of the exocyclic functional groups, researchers can definitively map the tautomeric state.
Spectroscopic Signatures: Thiol vs. Thione
The identification of benzothiazole tautomers relies on the presence or absence of specific stretching frequencies. The proton shift from the sulfur atom to the endocyclic nitrogen atom drastically alters the molecule's dipole moment and vibrational footprint [3].
-
The Thione Form (-NH-C=S): Characterized by the emergence of a distinct N-H stretching band and a strong C=S stretching band. Because the thione form heavily participates in intermolecular hydrogen bonding in the solid state, the N-H stretch often appears broadened and shifted to lower wavenumbers (~3100–3200 cm⁻¹) compared to its monomeric gas-phase prediction (~3445 cm⁻¹) [4].
-
The Thiol Form (-N=C-SH): Characterized by the S-H stretching band. The S-H bond is a weak IR absorber, producing a broad, low-intensity peak in the 2500–2550 cm⁻¹ region. Its presence must be corroborated by a strong C=N stretch [3].
Quantitative Data: Characteristic IR Absorption Peaks
The following table summarizes the diagnostic IR peaks used to differentiate the tautomers.
| Functional Group / Mode | Thiol Tautomer (-SH) Wavenumber (cm⁻¹) | Thione Tautomer (C=S) Wavenumber (cm⁻¹) | Diagnostic Significance |
| S-H Stretch | ~2500 – 2550 (Weak, Broad) | Absent | Primary indicator of the thiol form. |
| N-H Stretch | Absent | ~3100 – 3445 (Med-Strong, Broad) | Primary indicator of the thione form. |
| C=S Stretch | Absent | ~1011 – 1078 (Strong) | Confirms thione presence (often coupled with C-C-C bending). |
| C=N Stretch | ~1595 – 1610 (Strong) | Absent (or significantly shifted) | Confirms the endocyclic double bond of the thiol form. |
| Thioamide (C-N-H) | Absent | ~1318 – 1495 (Strong) | Mixed vibration mode unique to the thione ring system. |
Logical Workflow for Spectral Identification
To systematize the analytical process, the following decision tree illustrates the logical workflow for assigning the tautomeric state based on raw FTIR data.
FTIR workflow for identifying benzothiazole thiol-thione tautomers based on stretching frequencies.
Self-Validating Experimental Protocol: ATR-FTIR
Expert Insight: Historically, IR spectra for solid compounds were collected using Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Grinding a sample with KBr often introduces ambient moisture, resulting in a massive O-H stretching band (~3200–3500 cm⁻¹) that completely eclipses the critical N-H stretch of the thione tautomer. Furthermore, the mechanical pressure of pellet pressing can occasionally induce localized phase changes.
To ensure a self-validating and artifact-free system , Attenuated Total Reflectance (ATR) FTIR is the mandatory protocol for this analysis.
Step-by-Step ATR-FTIR Methodology
Step 1: Instrument Preparation & Environmental Control
-
Purge the FTIR spectrometer with dry nitrogen gas for a minimum of 30 minutes prior to analysis to eliminate atmospheric water vapor and CO₂ interference.
-
Clean the diamond ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to air dry completely.
-
Collect a background spectrum (ambient air/crystal) utilizing 64 scans at a resolution of 4 cm⁻¹.
Step 2: Sample Application
-
Deposit 2–5 mg of the pure, dry benzothiazole solid directly onto the center of the ATR crystal.
-
Lower the ATR anvil to apply consistent, standardized pressure to the sample.
-
Causality Note: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid. Insufficient pressure will result in a low signal-to-noise ratio, making the inherently weak S-H stretch (if present) impossible to detect.
-
Step 3: Spectral Acquisition & Internal Validation
-
Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check (Critical): Immediately inspect the 1630 cm⁻¹ region of the raw spectrum. This is the characteristic O-H bending mode of liquid water.
-
If a broad peak is present at 1630 cm⁻¹: The sample is contaminated with moisture. Any peaks in the 3100–3500 cm⁻¹ region cannot be reliably assigned to an N-H stretch. The sample must be dried in a vacuum desiccator and re-analyzed.
-
If the 1630 cm⁻¹ region is flat: The spectrum is validated as dry. Proceed to tautomer assignment.
-
Step 4: Tautomer Assignment
-
Inspect the 2500–2600 cm⁻¹ window. A flat baseline confirms the complete absence of the thiol form.
-
Inspect the 3100–3445 cm⁻¹ window for the N-H stretch and the 1000–1100 cm⁻¹ window for the strong C=S stretch to definitively confirm the thione tautomer.
References
-
Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE (MBT). Available at:[Link]
-
Liu, G., Zeng, H., Lu, Q., & Xu, Z. (2012). Adsorption of mercaptobenzoheterocyclic compounds on sulfide mineral surfaces: A density functional theory study of structure–reactivity relations. Colloid and Surfaces A. Available at:[Link]
-
Asian Publication Corporation. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Benzimidazole-2-thione, Benzoxazole-2-thione and Benzothiazole-2-thione Derivatives. Asian Journal of Chemistry. Available at:[Link]
-
Scientific Research Publishing. (2011). Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligands and their rhenium complexes. Open Journal of Inorganic Chemistry. Available at:[Link]
Comparative Guide: Biological Activity of 4-Amino vs. 4-H Fluorobenzothiazoles
The following guide provides an in-depth technical comparison of 4-amino-substituted fluorobenzothiazoles versus their 4-H (unsubstituted) analogs, specifically within the context of the 2-arylbenzothiazole pharmacophore. This scaffold is a cornerstone in oncology and medicinal chemistry, particularly regarding the "Phortress" series of antitumor agents.
Executive Summary
In the development of benzothiazole-based therapeutics, the substitution pattern at the para-position (C4') of the 2-phenyl ring acts as a binary switch for biological activity.
-
4-Amino Fluorobenzothiazoles: These derivatives (e.g., 5F-203, Phortress) exhibit potent, selective antitumor activity (GI50 < 1 nM) against specific breast and ovarian cancer cell lines. The 4-amino group is obligate for CYP1A1-mediated bioactivation , leading to the formation of DNA adducts.
-
4-H Fluorobenzothiazoles: Analogs lacking the amino group (having a Hydrogen at C4') display drastically reduced cytotoxicity (GI50 > 10 µM). However, they retain utility in amyloid imaging and antimicrobial applications where metabolic stability and lipophilicity are prioritized over DNA alkylation.
This guide delineates the causal mechanisms driving these performance differences and provides validated protocols for their evaluation.
Chemical Basis of Comparison
To ensure precision, we define the structural core. The comparison focuses on the 2-(4-substituted-phenyl)-5-fluorobenzothiazole scaffold.[1][2][3]
| Feature | 4-Amino Derivative | 4-H Derivative |
| Structure | Contains an -NH2 group at the para-position of the phenyl ring. | Contains a -H atom at the para-position of the phenyl ring. |
| Electronic State | Strong electron donor (+M effect); increases electron density of the phenyl ring. | Neutral/Weakly electron-withdrawing relative to amino. |
| Solubility | Moderate; often requires conversion to lysylamide prodrugs (e.g., Phortress) for clinical delivery. | High lipophilicity (LogP > 4.0); poor aqueous solubility. |
| Key Role | Pro-drug moiety: Substrate for hydroxylation. | Structural cap: Maintains lipophilic binding but prevents bioactivation. |
Biological Performance Analysis
Antitumor Potency (The "Phortress" Mechanism)
The most critical divergence lies in cytotoxicity. The 4-amino group is not merely a binding element; it is a mechanistic trigger .
Mechanism of Action:
-
Uptake: The molecule enters the cell.
-
Bioactivation: In sensitive cells (e.g., MCF-7), the Aryl Hydrocarbon Receptor (AhR) translocates to the nucleus, inducing CYP1A1 expression.
-
Oxidation: CYP1A1 hydroxylates the 4-amino group , converting it into a reactive hydroxylamine/nitrenium ion.
-
Adduct Formation: This electrophile covalently binds to guanine residues in DNA, causing replication fork arrest and apoptosis.
The 4-H Consequence: Without the 4-amino group, this pathway is silenced . The 4-H analog cannot form the nitrenium ion, rendering it biologically inert against this specific antitumor target.
Table 1: Comparative Cytotoxicity (GI50 in nM) Data synthesized from NCI-60 panel studies (Hutchinson et al., J. Med. Chem).[3][4][5][6][7][8][9][10][11][12]
| Cell Line | Tissue Origin | 4-Amino-5-Fluoro (5F-203) | 4-H-5-Fluoro Analog | Interpretation |
| MCF-7 | Breast (ER+) | < 0.1 nM | > 10,000 nM | 4-Amino is essential for CYP1A1-driven lethality. |
| MDA-MB-468 | Breast (ER-) | 0.3 nM | > 10,000 nM | Activity is independent of Estrogen Receptor status.[3] |
| PC-3 | Prostate | > 10,000 nM | > 10,000 nM | Resistant cells lack inducible CYP1A1; both are inactive. |
| IGROV1 | Ovarian | 1.2 nM | > 5,000 nM | High potency retained in specific ovarian lines. |
Antimicrobial & Imaging Applications
While the 4-amino group dominates oncology, the 4-H or modified variants often excel in other domains:
-
Amyloid Imaging: 4-H or 4-Methylamino derivatives (e.g., related to PIB) are used to stain amyloid plaques in Alzheimer's research. The 4-H analogs provide a neutral lipophilic surface that minimizes non-specific background binding compared to the highly reactive primary amine.
-
Antimicrobial: In screening against S. aureus, 4-H analogs often serve as stable negative controls or starting points for alternative functionalization (e.g., 4-chloro), as the primary amine can sometimes lead to rapid metabolic clearance in bacterial systems.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the 4-Amino and 4-H derivatives within a tumor cell.
Figure 1: The CYP1A1-mediated bioactivation pathway exclusive to 4-amino derivatives, contrasting with the metabolic inertness of 4-H analogs in this context.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Synthesis: The Jacobsen Cyclization (Modified)
This method allows for the parallel synthesis of both derivatives to ensure batch consistency.
Reagents:
-
Substrate A: 4-Amino-N-phenylbenzamide (for 4-H analog) or 4-Amino-N-(4-aminophenyl)benzamide (for 4-Amino analog).
-
Lawesson's Reagent: For thionation.
-
Potassium Ferricyanide: Oxidative cyclization agent.
Step-by-Step Workflow:
-
Thionation: React the benzanilide precursor with Lawesson's reagent in refluxing toluene for 3 hours. Checkpoint: Monitor TLC for disappearance of the amide carbonyl spot.
-
Cyclization: Treat the thiobenzanilide intermediate with
in alkaline solution (NaOH/EtOH) at 90°C. -
Purification:
-
4-Amino: Requires flash chromatography (EtOAc/Hexane 1:1) due to polarity.
-
4-H: Recrystallize from ethanol (less polar).
-
-
Validation: 1H-NMR must show a broad singlet at
4.0-6.0 ppm for the group in the amino derivative, absent in the 4-H analog.
Comparative Cytotoxicity Assay (MTT)
Objective: Quantify the potency shift between 4-amino and 4-H variants.
-
Cell Seeding: Plate MCF-7 (sensitive) and PC-3 (resistant control) cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment:
-
Prepare 10 mM stock solutions of both compounds in DMSO.
-
Perform serial dilutions (10 µM down to 0.01 nM).
-
Critical Control: Include a "No Cell" blank and a "Vehicle Only" (0.1% DMSO) control.
-
-
Incubation: Incubate for 72-96 hours. (Note: These agents require delayed toxicity assessment; 24h is insufficient).
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curves.
-
Success Criteria: The 4-Amino compound must show a sigmoidal curve with GI50 < 10 nM in MCF-7. The 4-H compound should show a flat line or GI50 > 10 µM.
-
Workflow Visualization
Figure 2: Experimental workflow from synthesis to biological validation.
References
-
Hutchinson, I., et al. (2001).[13] Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455. Link
-
Bradshaw, T. D., & Westwell, A. D. (2004).[14] The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate.[14] Current Medicinal Chemistry, 11(8), 1009–1021. Link
-
Chua, M. S., et al. (1999). Antitumor Benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 42(3), 381–392. Link
-
Mathis, C. A., et al. (2003). Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents. Journal of Medicinal Chemistry, 46(13), 2740–2754. Link
-
Kashyap, S. J., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 344–358. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzothiazole containing 4<i>H</i>-pyrimido[2,1-<i>b</i>]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Comparative Crystallographic Analysis: Substituted Benzothiazole-2-thiols vs. Thione Tautomers
Executive Summary
This guide provides a technical comparison of the solid-state structural characteristics of substituted benzothiazole-2-thiols (BTTs). While commercially and colloquially referred to as "thiols," X-ray crystallographic data reveals a critical divergence: in the solid state, these compounds predominantly exist as benzothiazole-2(3H)-thiones .
This distinction is not merely semantic; it dictates the material's solubility, bioavailability, and reactivity. This guide compares the crystallographic metrics of the thione form against the theoretical thiol alternative, analyzes substituent effects (electron-withdrawing vs. donating), and provides a validated protocol for obtaining diffraction-quality crystals.
Part 1: The Tautomeric Conundrum (Thione vs. Thiol)
The core comparative metric for this class of compounds is the Thione-Thiol Tautomerism .[1] In solution, an equilibrium exists. In the crystalline phase, the equilibrium collapses, overwhelmingly favoring the thione tautomer due to intermolecular hydrogen bonding.
Structural Comparison
| Feature | Thione Form (Observed in XRD) | Thiol Form (Theoretical/Minor) | Crystallographic Marker |
| Core Motif | N–H (cyclic amide-like) | S–H (mercaptan) | Electron density map (H position) |
| C2–S Bond | Double Bond Character | Single Bond Character | Bond Length (Å) |
| N3–C2 Bond | Single Bond Character | Double Bond Character | Bond Length (Å) |
| Packing | Centrosymmetric Dimers ( | Discrete molecules or S-H...N chains | H-Bonding Network |
Quantitative Data: Bond Length Analysis
The following table summarizes average bond lengths derived from Cambridge Structural Database (CSD) surveys and specific derivative studies (e.g., 6-nitro, 5-chloro derivatives).
| Bond | Thione (Exp.[2] XRD) | Thiol (Calc. DFT) | Δ (Difference) | Significance |
| C2=S1 | 1.66 – 1.69 Å | 1.75 – 1.78 Å | ~0.09 Å | High: Indicates C=S double bond character. |
| N3–C2 | 1.35 – 1.38 Å | 1.29 – 1.31 Å | ~0.07 Å | High: Indicates N–H protonation (single bond). |
| C–C (Benzo) | 1.38 – 1.40 Å | 1.39 Å | Negligible | Aromatic ring is largely unaffected. |
Critical Insight: If your XRD refinement yields a C2–S distance >1.73 Å, suspect disorder or metal coordination (S-metal bonding), as the free ligand is almost invariably the thione [1, 2].
Part 2: Substituent Effects on Crystal Packing
Substituents at the 5- and 6-positions of the benzothiazole ring dramatically alter the crystal packing by modulating the acidity of the N-H proton and introducing competing intermolecular forces.
Electron-Withdrawing Groups (EWG)
Example: 6-Nitrobenzothiazole-2-thione
-
Mechanism: The nitro group increases the acidity of the N-H proton (pKa reduction).
-
XRD Outcome: Stronger intermolecular
hydrogen bonds. -
Packing: Forms "ribbons" or "sheets" rather than simple dimers. The nitro group often twists (~5.5°) out of the aromatic plane to facilitate
interactions [3].
Electron-Donating Groups (EDG)
Example: 6-Ethoxybenzothiazole-2-thione
-
Mechanism: Increases electron density in the ring.
-
XRD Outcome: The
dimer persists, but stacking distances often increase due to steric bulk. -
Packing: Tendency to form herringbone motifs rather than planar sheets [4].[3]
Visualization of Tautomeric Locking
The following diagram illustrates the pathway from solution equilibrium to the "locked" solid-state thione structure.
Figure 1: The crystallization workflow favoring the Thione tautomer via R2,2(8) dimerization.
Part 3: Experimental Protocol for Crystal Growth
To obtain publishable XRD data, you must control the solvent system to prevent twinning and ensure the thione form is pure.
Validated Crystallization Workflow
Objective: Grow single crystals of 6-substituted benzothiazole-2-thione suitable for SC-XRD (Single Crystal X-Ray Diffraction).
Reagents:
-
Crude Benzothiazole derivative (purity >95% by HPLC).
-
Solvent A: Ethanol (Absolute) – Promotes H-bonding.
-
Solvent B: DMF (Dimethylformamide) – For solubility of nitro/halo derivatives.
Step-by-Step Protocol:
-
Saturation: Dissolve 50 mg of the compound in the minimum amount of hot Ethanol (60°C). If the compound has an EWG (e.g., -NO2), add DMF dropwise until clear.
-
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Why: Dust particles induce micro-crystallinity (powder) rather than single crystals.
-
Slow Evaporation (The "Loose Cap" Method):
-
Place the vial in a vibration-free environment (e.g., inside a heavy foam box).
-
Loosen the cap slightly (do not remove).
-
Allow to stand at Room Temperature (20-25°C) for 3-7 days.
-
-
Harvesting:
-
Look for yellow/orange prisms or needles.
-
Mount crystal immediately in Paratone oil (do not let it dry out completely, as solvent loss can crack the lattice).
-
Data Collection Parameters (Standard)
-
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the S atom.
-
Radiation: Mo-Kα (0.71073 Å) is preferred over Cu-Kα to minimize absorption by Sulfur.
Part 4: Methodological Comparison (XRD vs. DFT)
When publishing, it is standard practice to validate your XRD geometry against Density Functional Theory (DFT) calculations.
| Metric | XRD (Experimental) | DFT (B3LYP/6-311G**) | Interpretation |
| Phase | Solid (Packed) | Gas Phase (Isolated) | Differences reveal packing forces. |
| C=S Bond | 1.672 Å | 1.655 Å | Packing stretches the bond slightly. |
| Tautomer Energy | N/A | Thione is ~5-8 kcal/mol more stable | Confirms thermodynamic preference [5]. |
| H-Bonding | Intermolecular (Dimer) | N/A (Single Molecule) | XRD captures the supramolecular assembly. |
Part 5: Workflow Diagram
Figure 2: Experimental workflow from synthesis to structural validation.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-mercaptobenzothiazole. Available at: [Link]
-
Groom, C. R., et al. (2016).[3] "The Cambridge Structural Database."[4] Acta Crystallographica Section B, 72(2), 171-179. Available at: [Link]
-
Wang, J., et al. (2012). "6-Nitro-1,3-benzothiazole-2(3H)-thione." Acta Crystallographica Section E, 68(5), o1471. Available at: [Link]
- Saeed, A., et al. (2010). "Synthesis, Crystal Structure and Antimicrobial Activity of 6-Ethoxybenzothiazole-2-thione." Journal of Molecular Structure, 980(1-3), 172-181.
-
Korbakov, N., et al. (2024). "Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives." Molecules, 29(2), 370. Available at: [Link]
Sources
Precision in Heterocycles: Optimizing Elemental Analysis for Sulfur-Nitrogen Scaffolds
Executive Summary
The Challenge: Sulfur-nitrogen (S-N) heterocycles—such as thiazoles, sulfonamides, and thiadiazoles—represent a "perfect storm" for elemental analysis. The refractory nature of these aromatic rings often leads to incomplete combustion, while the simultaneous generation of
The Standards Landscape: A Comparative Analysis
Selecting the correct calibration standard is the single most critical variable in S-N analysis. While Acetanilide is the default for CHN, it lacks sulfur. For S-N heterocycles, the choice typically narrows to Sulfanilamide or BBOT .
Comparative Data: Reference Material Specifications
| Feature | Sulfanilamide | BBOT | Methionine |
| Chemical Name | 4-Aminobenzenesulfonamide | 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 2-Amino-4-(methylthio)butanoic acid |
| Formula | |||
| N Content (%) | 16.27% | 6.51% | 9.39% |
| S Content (%) | 18.62% | 7.44% | 21.49% |
| Stability | High; Non-hygroscopic. | Excellent ; High molecular weight stability. | Moderate; Prone to moisture uptake. |
| Combustion Profile | Burns readily; Good for general S-N calibration. | Ideal ; Matches refractory heterocyclic kinetics. | Burns easily; Risk of "flash" over-pressurization. |
| Best Use Case | Routine sulfonamides; High %N samples. | Complex polycyclic aromatics ; Low %N samples. | Biological samples; High %S samples. |
Expert Insight: Why BBOT is the Superior Choice for Drug Scaffolds
While Sulfanilamide is cost-effective, BBOT is the authoritative standard for complex drug discovery scaffolds.
-
Simultaneity: BBOT contains all four target elements (CHNS) in a ratio that mimics large drug molecules (high Carbon, lower Nitrogen/Sulfur).
-
Kinetics: BBOT is a large, multi-ring system. If your instrument can fully combust BBOT to recover 100% Carbon, it proves the furnace residence time and temperature are sufficient for your refractory unknown samples. Sulfanilamide burns too easily to stress-test the system.
Technical Challenges & The "Vanadium Solution"
The Problem: Refractory Combustion & Adsorption
S-N heterocycles are thermodynamically stable. Incomplete combustion yields "coke" (carbon residue) which traps nitrogen, leading to low N results. Furthermore, Sulfur tends to form
The Solution: Vanadium Pentoxide ( )
For any S-N heterocycle analysis, the addition of
-
Mechanism:
acts as a potent oxygen donor and flux. It melts at , coating the sample and ensuring immediate oxidative decomposition at the flash point ( ). -
Sulfur Release: It prevents the formation of alkali sulfates by binding with inorganic ash components, ensuring sulfur is released quantitatively as
.
Experimental Protocol: Dynamic Flash Combustion
Objective: Quantify C, H, N, and S in a benzothiazole derivative with
Workflow Diagram (DOT)
The following diagram illustrates the gas flow logic required to separate
Caption: Figure 1. Dynamic Flash Combustion flow path. Note the Reduction reactor is critical for converting
Step-by-Step Methodology
-
Preparation:
-
Purge instrument (He carrier gas) for 30 mins.
-
Condition separation column by running 3 "Blank" cycles (Tin capsule only).
-
-
Calibration (K-Factor Determination):
-
Weigh BBOT standards in tin capsules at three masses: 1.5 mg, 2.5 mg, and 3.5 mg (
mg). -
Crucial Step: Add 5–10 mg of Vanadium Pentoxide powder directly into the capsule with the standard.
-
Fold capsule hermetically to exclude atmospheric Nitrogen.
-
-
Sample Analysis:
-
Combustion Parameters:
-
Furnace 1 (Oxidation):
. (High temp required for ring opening). -
Furnace 2 (Reduction):
. -
Oxygen Dosing: 10 mL at 300 mL/min (ensure excess
for sulfur oxidation).
-
-
Validation:
-
Run a Sulfanilamide "Check Standard" after every 10 samples. If drift >0.2%, recalibrate.
-
Troubleshooting & Self-Validation
A robust protocol must be self-validating. Use these indicators to verify data integrity:
| Symptom | Diagnosis | Corrective Action |
| Low Nitrogen | Incomplete combustion (Coke formation). | Increase |
| Low Sulfur | Sulfur trapped in ash or water trap. | Check water trap (should be downstream of reduction); Replace ash crucible. |
| Split Peaks (N/C) | Flash combustion too violent. | Reduce sample weight; Switch from Methionine to BBOT. |
| High Blank | Atmospheric leak or dirty capsule. | Purge autosampler; Handle capsules with forceps only. |
References
-
Elementar. (n.d.). Sulfanilamide: Certified Reference Material Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42292. Retrieved from
-
ASTM International. (2015). ASTM E258-07(2015): Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[3] (Note: Cited as a method to avoid for N-N/N-O linkages). Retrieved from
-
Elemental Microanalysis. (n.d.). CHNS Standards: BBOT and Sulfanilamide Specifications.[4] Retrieved from
-
National Institutes of Health (PMC). (2020). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds. Retrieved from
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol requires a methodical approach grounded in a clear understanding of the molecule's properties and the governing regulations. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical action.
The disposal of any chemical is the final step of an experiment, and its proper execution is as critical as the experiment itself. The procedures outlined here are designed to protect you, your colleagues, and the environment, ensuring compliance with national and local regulations.
Part 1: Hazard Assessment and Pre-Disposal Planning
The thiol (-SH) group is notorious for its potent and unpleasant odor. More importantly, benzothiazoles as a class are recognized for their potential to cause skin sensitization and their significant aquatic toxicity.[1][3][4] Therefore, this compound must be treated as a hazardous substance. All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or down the sewer system.[5]
| Hazard Category | Description & Rationale | Primary Sources |
| Skin Sensitization | May cause an allergic skin reaction upon contact. This is a known property of many benzothiazole derivatives.[1][4] | SDS for related compounds |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][4] This is a critical environmental consideration, mandating that the substance never enters drains or waterways.[2] | SDS for related compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][6][7] | SDS for related compounds |
| Carcinogenicity | Suspected of causing cancer.[2][3] This necessitates minimizing exposure through all routes. | SDS for related compounds |
| Irritation | Causes skin, eye, and respiratory irritation.[2][6][7][8] | SDS for related compounds |
Part 2: Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure the proper personal protective equipment is readily available and worn correctly.
| Equipment | Specification & Justification |
| Gloves | Nitrile gloves are required. Always check for tears or punctures. Given the risk of skin sensitization, double-gloving is recommended. |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes. |
| Lab Coat | A flame-resistant lab coat must be worn and fully buttoned to protect skin and clothing. |
| Ventilation | All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9] |
Part 3: Waste Segregation and Containerization Protocol
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[5][10] This compound and its associated waste should be collected as Hazardous Chemical Waste .
Step 1: Select the Appropriate Waste Container
-
For Solid Waste: Collect dry powder, contaminated weigh boats, and contaminated filter paper in a clearly labeled, sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
For Liquid Waste: Collect solutions of the compound (e.g., in organic solvents from a reaction work-up) in a dedicated, sealable, and compatible solvent waste container. Plastic-coated glass or HDPE bottles are preferred to minimize the risk of breakage.[5] The container must be compatible with the solvent used.
-
For Sharps & Contaminated Glassware: Contaminated pipettes, needles, or broken glassware must be placed in a designated sharps container labeled as hazardous waste.
Step 2: Label the Waste Container Immediately
-
As soon as you designate a container for waste, it must be labeled. Do not wait until it is full.[11]
-
The label must include the words "Hazardous Waste" .[5][10][12]
-
List all chemical constituents by their full, common names—no abbreviations or formulas.[5][10] For mixtures, list each component and its estimated percentage.
-
Include the date of waste generation, the laboratory room number, and the Principal Investigator's name.[5]
Step 3: Accumulate Waste Safely
-
Keep waste containers closed at all times except when adding waste.[10][12] Do not leave a funnel in the container.
-
Store the waste container in a designated satellite accumulation area within the lab, near the point of generation.[10]
-
Ensure the storage location has secondary containment to capture any potential leaks.
Part 4: Decontamination of Glassware and Equipment
The thiol group requires a specific decontamination procedure to neutralize its reactivity and potent odor. Simple solvent rinsing is insufficient. Oxidation using a bleach solution is a highly effective and field-proven method.[9]
Protocol for Glassware Decontamination:
-
Initial Rinse: After emptying the glassware of all bulk material into the appropriate hazardous waste container, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. This rinsate is considered hazardous waste and must be collected in your liquid waste container.
-
Prepare a Bleach Bath: In a designated plastic tub inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach (sodium hypochlorite) and water is effective.[9]
-
Soak Glassware: Carefully place the solvent-rinsed glassware into the bleach bath. Ensure the glassware is completely submerged.
-
Soaking Time: Allow the glassware to soak for a minimum of 12-14 hours (overnight is recommended).[9] This allows for the complete oxidation of the residual thiol.
-
Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then wash using standard laboratory procedures.
-
Bleach Bath Disposal: Used bleach baths can often be neutralized and disposed of down the drain with copious amounts of water, but you must first verify this with your institution's Environmental Health & Safety (EHS) office.[9][13]
Part 5: Emergency Procedures for Spills
Minor Spill (Contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.
-
Gently sweep the absorbed material into a designated bag or container.
-
Wipe the area with a cloth dampened with a suitable solvent, and then decontaminate the surface with a bleach solution.
-
All cleanup materials are considered hazardous waste and must be disposed of accordingly.[2]
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent others from entering the area.
-
If safe to do so, close the laboratory door to contain any dust or vapors.
-
Do not attempt to clean up a large spill yourself unless you are specifically trained in hazardous spill response.
Part 6: Final Disposal Logistics
Once your waste container is approximately 90% full, it is ready for final disposal.[10]
-
Finalize the Label: Ensure the hazardous waste label is complete, accurate, and legible.
-
Seal the Container: Tightly seal the container lid.
-
Request Pickup: Submit a chemical waste pickup request to your institution's EHS office, following their specific procedures.[5][10] Do not remove the waste from the laboratory yourself.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling waste generated from experiments involving this compound.
Sources
- 1. cpachem.com [cpachem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. mcneese.edu [mcneese.edu]
- 13. acs.org [acs.org]
Personal protective equipment for handling 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol
Executive Safety Summary
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol is a functionalized heterocycle often employed as a scaffold in medicinal chemistry. Its handling requires a dual-defense strategy: mitigating the acute sensitization risks of the aminothiazole core and managing the olfactory and chemical hazards of the thiol moiety.
Critical Hazard Profile:
-
Skin Sensitizer (H317): High potential for contact dermatitis. The amine functionality increases skin permeability and sensitization potential compared to simple thiols.
-
Thiol Stench: Even trace quantities release volatile sulfur compounds (VSCs) detectable at ppb levels, capable of triggering false facility evacuations or nausea.
-
Aquatic Toxicity (H410): Fluorinated aromatics are environmentally persistent. Zero-discharge protocols are mandatory.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "safety gear" to specify equipment based on the permeation dynamics of aromatic thiols and amines.
| Protection Zone | Equipment Standard | Technical Rationale |
| Dermal (Hands) | Primary: Nitrile (min 0.11 mm/4 mil) Secondary (Solutions): Laminate (Silver Shield®) or Double Nitrile | Aromatic amines can permeate thin nitrile. Double gloving creates a sacrificial outer layer. Change frequency: Every 30 mins or immediately upon splash. |
| Respiratory | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm) Secondary: N95/P100 (only for solid weighing outside hood) | The thiol odor threshold is far below the toxicity threshold. A hood is the only effective barrier against olfactory fatigue and facility contamination. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient due to the fine particle size of the powder and splash risk of thiol solutions. |
| Body | Tyvek® Lab Coat or Apron (over cotton coat) | Cotton retains thiol odors tenaciously. A disposable Tyvek layer prevents "taking the smell home" on personal clothing. |
Operational Workflow & Logic
The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Quench" step which is often overlooked but vital for safety.
Figure 1: Operational logic flow ensuring oxidative quenching of thiol residues prior to disposal.[1]
Step-by-Step Handling Protocol
Phase A: Preparation (The "Bleach Trap")
Before opening the vial, you must prepare the decontamination system.
-
Prepare Oxidant: Mix a fresh solution of 10-15% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.
-
Soaking Station: Place a beaker of this solution inside the fume hood. All spatulas, weigh boats, and pipettes go directly into this bath after use.
Phase B: Weighing & Transfer
-
Static Control: Benzothiazole powders are often electrostatic. Use an antistatic gun or polonium strip if available to prevent powder "jumping" onto gloves.
-
Containment: Weigh inside the fume hood. If using a balance outside the hood, tare the vial, add solid inside the hood, cap tightly, and transport to the balance. Never open the vial outside the hood.
Phase C: Reaction & Workup
-
Venting: If the reaction generates gas or heat, ensure the vent line passes through a bleach scrubber (a bubbler containing bleach solution) to trap escaping thiol vapors.
-
Glassware: Do not wash glassware in the open sink immediately. Rinse all reaction flasks with the bleach solution first.
Decontamination & Disposal Plan
Proper disposal is critical due to the Fluorine content (environmental persistence) and Sulfur content (odor/toxicity).
The "Double-Bag" Method for Solids
-
Solid waste (gloves, paper towels, weigh boats) must be treated as Halogenated Solid Waste .
-
Place waste in a clear ziplock bag, seal it, and place that bag inside the primary hazardous waste drum. This contains the odor.[1]
Liquid Waste Segregation
-
Do NOT mix with general organic solvents if your facility separates Halogenated waste. The fluorine atom requires high-temperature incineration to prevent Hydrofluoric Acid (HF) formation in standard incinerators.
-
Labeling: clearly mark tags with "High Sulfur / Mercaptan" to warn waste handlers of potential stench.
Spill Response
-
Powder Spill: Cover with wet paper towels (dampened with bleach solution) to prevent dust lofting. Wipe up and dispose as solid waste.
-
Liquid Spill: Cover with an absorbent pad. Pour 10% bleach over the pad to oxidize the thiol immediately. Wait 5 minutes, then collect.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 2724456 (Benzothiazole-2-thiol derivatives). PubChem. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Occupational Health Guideline for Soluble Fluorides. OSHA.gov. Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Retrieved October 26, 2023, from [Link]
-
University of Pennsylvania, EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Upenn.edu. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
